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  • Product: 2,7-Diazaspiro[4.5]decane dihydrochloride
  • CAS: 1334499-87-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide: The 2,7-Diazaspiro[4.5]decane Scaffold in Modern Medicinal Chemistry

Abstract The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual driver in medicinal chemistry. Within this landscape, "privileged scaffolds" have emerged as a cornerstone of modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual driver in medicinal chemistry. Within this landscape, "privileged scaffolds" have emerged as a cornerstone of modern drug design. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby offering a rich starting point for the development of new therapeutics. This guide delves into the 2,7-diazaspiro[4.5]decane core, a compelling example of such a privileged scaffold. Its unique three-dimensional architecture, synthetic tractability, and proven success in modulating a variety of biological targets have cemented its status as a valuable tool for drug discovery professionals. We will explore its fundamental properties, synthetic strategies, and diverse applications, providing a comprehensive resource for researchers aiming to leverage this remarkable scaffold in their own drug development programs.

The Privileged Scaffold Concept: A Paradigm in Drug Discovery

The term "privileged scaffold" describes a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.[1][2] This concept has gained significant traction as it offers an efficient pathway to novel bioactive compounds.[3][4] By focusing on a scaffold that is "biologically pre-validated," medicinal chemists can expedite the hit-to-lead and lead optimization processes.[4] These scaffolds often possess favorable physicochemical properties and a three-dimensional arrangement of functional groups that can be readily modified to achieve desired potency and selectivity.[1]

The 2,7-diazaspiro[4.5]decane system, a bicyclic heterocyclic amine, perfectly embodies the characteristics of a privileged scaffold. Its rigid, spirocyclic nature provides a well-defined conformational presentation of substituents, which is crucial for specific molecular recognition at biological targets. The presence of two nitrogen atoms at positions 2 and 7 offers versatile points for chemical modification, allowing for the exploration of a broad chemical space.

Physicochemical Properties and Conformational Analysis

The 2,7-diazaspiro[4.5]decane core is a saturated heterocyclic system with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol .[5] Its spirocyclic nature, where the two rings share a single carbon atom, imparts significant conformational rigidity compared to more flexible acyclic or monocyclic amines.

The piperidine ring of the 2,7-diazaspiro[4.5]decane scaffold typically adopts a chair conformation to minimize steric strain.[6] The pyrrolidine or azetidine ring is fused at the 4-position of the piperidine ring. The overall conformation of the molecule can be influenced by the nature and position of substituents on either ring. Understanding the preferred conformations is critical for rational drug design, as it dictates the spatial orientation of pharmacophoric groups.

Table 1: Computed Physicochemical Properties of the 2,7-Diazaspiro[4.5]decane Core [5]

PropertyValue
Molecular Weight140.23 g/mol
Molecular FormulaC8H16N2
XLogP30.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass140.131348519 Da
Topological Polar Surface Area24.1 Ų
Heavy Atom Count10
Complexity108

Synthetic Strategies: Accessing the 2,7-Diazaspiro[4.5]decane Core

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. Fortunately, several robust methods have been developed for the construction of the 2,7-diazaspiro[4.5]decane core and its derivatives.

Key Synthetic Approaches

One common strategy involves the use of a piperidone derivative as a starting material. For instance, N-benzyl-4-piperidone can undergo a condensation reaction with an appropriate amino acid or dipeptide, followed by cyclization to form the spirocyclic system.[7] Another approach utilizes a domino reaction of unactivated yne-en-ynes with aryl halides in the presence of a palladium catalyst to construct the diazaspiro[4.5]decane scaffold with exocyclic double bonds. Oxidative cyclization of olefinic precursors has also been reported as a viable method for the synthesis of azaspiro[4.s]decane systems.[8]

Exemplary Synthetic Protocol: Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

A general procedure for the synthesis of related triazaspiro[4.5]decan-2-one derivatives starts with N-benzyl-4-piperidone.[7]

Step-by-Step Methodology:

  • To a solution of N-benzyl-4-piperidone (0.2 mmol) in 2,2-dimethoxypropane (4 ml), a catalytic amount of p-toluenesulfonic acid monohydrate (0.002 mmol) is added.[7]

  • A free N-terminal dipeptide anchored to a Wang resin (0.2 mmol) is then added to the mixture.[7]

  • The reaction mixture is stirred slowly at 80 °C for 5 hours.[7]

  • The progress of the reaction is monitored by micro-cleavage using a cocktail mixture of TFA/H2O/Et3SiH (95:2.5:2.5), followed by ESI-MS analysis.[7]

  • The final crude product is purified by semi-preparative HPLC to achieve a purity of higher than 95%.[7]

This solid-phase approach allows for the efficient generation of a library of derivatives for structure-activity relationship (SAR) studies.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification N-benzyl-4-piperidone N-benzyl-4-piperidone Condensation/Cyclization Condensation/Cyclization N-benzyl-4-piperidone->Condensation/Cyclization Step 1 Dipeptide on Wang Resin Dipeptide on Wang Resin Dipeptide on Wang Resin->Condensation/Cyclization Step 2 p-TSA (cat.) p-TSA (cat.) p-TSA (cat.)->Condensation/Cyclization 2,2-dimethoxypropane 2,2-dimethoxypropane 2,2-dimethoxypropane->Condensation/Cyclization 80 °C, 5h 80 °C, 5h 80 °C, 5h->Condensation/Cyclization Cleavage from resin Cleavage from resin Semi-preparative HPLC Semi-preparative HPLC Cleavage from resin->Semi-preparative HPLC Step 4 Final Product Final Product Semi-preparative HPLC->Final Product Step 5 Condensation/Cyclization->Cleavage from resin Step 3

Caption: Synthetic workflow for 1,4,8-triazaspiro[4.5]decan-2-one derivatives.

Applications in Medicinal Chemistry: A Privileged Scaffold in Action

The versatility of the 2,7-diazaspiro[4.5]decane scaffold is evident from its successful application across a wide range of therapeutic areas.

Central Nervous System (CNS) Disorders

The development of drugs targeting the CNS is particularly challenging due to the need to cross the blood-brain barrier.[9][10] The physicochemical properties of the 2,7-diazaspiro[4.5]decane scaffold make it an attractive starting point for the design of CNS-active agents. For example, derivatives of the related 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[11] These compounds have shown the ability to improve cognitive function in preclinical models.[11]

Oncology

In the field of oncology, derivatives of 2,8-diazaspiro[4.5]decane have been identified as inhibitors of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[12][13] These kinases are key components of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and apoptosis.[12] Inhibition of LATS1/2 is a promising strategy for the treatment of certain cancers.[12]

Anti-infective Agents

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been explored for the development of novel antifungal agents.[14][15] Certain derivatives have demonstrated potent inhibitory activity against chitin synthase, an essential enzyme in the fungal cell wall biosynthesis pathway.[14] Some of these compounds exhibited antifungal activity superior to the established drug fluconazole against Candida albicans.[14]

Inflammatory Diseases

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been reported as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[16] These kinases are involved in cytokine signaling pathways that are central to the inflammatory process. A lead compound from this series demonstrated excellent metabolic stability and potent anti-inflammatory effects in a preclinical model of ulcerative colitis.[16]

Table 2: Selected Biological Activities of 2,7-Diazaspiro[4.5]decane Derivatives and Related Analogs

Scaffold DerivativeBiological TargetTherapeutic AreaReference
2,8-Diazaspiro[4.5]decan-1-oneTYK2/JAK1Inflammatory Bowel Disease[16]
2,8-Diazaspiro[4.5]decan-1-oneChitin SynthaseAntifungal[14]
2,8-Diazaspiro[4.5]decaneLATS1/2Oncology[12][13]
1-Oxa-8-azaspiro[4.5]decaneM1 Muscarinic ReceptorAlzheimer's Disease[11]
1,4-Dioxa-8-azaspiro[4.5]decaneσ1 ReceptorTumor Imaging[17]

Structure-Activity Relationships (SAR) and Bioisosteric Modifications

The systematic exploration of SAR is a critical component of drug discovery.[18][19] The 2,7-diazaspiro[4.5]decane scaffold provides two convenient handles (the nitrogen atoms) for the introduction of a variety of substituents. This allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

For example, in the development of TYK2/JAK1 inhibitors, systematic exploration of substituents on the 2,8-diazaspiro[4.5]decan-1-one core led to the identification of a superior derivative with excellent potency and metabolic stability.[16] Similarly, in the design of antifungal agents, the nature of the substituent on the diazepine ring was found to be crucial for both chitin synthase inhibition and antifungal activity.[14]

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound.[20][21][22] In the context of the 2,7-diazaspiro[4.5]decane scaffold, one could envision replacing one of the nitrogen atoms with other heteroatoms or functional groups to alter the scaffold's properties. For instance, the related 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane scaffolds have been successfully employed in the development of M1 muscarinic agonists and σ1 receptor ligands, respectively.[11][17]

G Scaffold 2,7-Diazaspiro[4.5]decane Core SAR Structure-Activity Relationship Studies Scaffold->SAR Bioisosterism Bioisosteric Replacement Scaffold->Bioisosterism Properties Modulation of Properties SAR->Properties Bioisosterism->Properties Potency Potency Properties->Potency Selectivity Selectivity Properties->Selectivity ADME ADME/Tox Properties->ADME

Caption: The interplay of SAR and bioisosterism in optimizing drug candidates.

Future Perspectives and Conclusion

The 2,7-diazaspiro[4.5]decane scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique combination of a rigid three-dimensional framework, synthetic accessibility, and proven ability to interact with a diverse range of biological targets makes it an invaluable starting point for the development of new therapeutics.

Future research will likely focus on the development of novel and more efficient synthetic routes to access a wider range of derivatives. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will further aid in the rational design of potent and selective ligands based on this scaffold.[18] As our understanding of the molecular basis of disease continues to grow, the 2,7-diazaspiro[4.5]decane scaffold is poised to play an even more significant role in the discovery of the next generation of medicines.

References

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022, 65(4), 3151-3172.

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025, 40(1), 2505907.

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 2015, 58(14), 5689-5701.

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 2019, 29(22), 126694.

  • 1,4-Diazaspiro[4.5]decane. PubChem.

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate.

  • Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. Bioorganic & Medicinal Chemistry, 2014, 22(22), 6363-6373.

  • Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 1998, 54(40), 12379-12388.

  • Spiro[5][14]decane derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.

  • Application of Bioisosteres in Drug Design.

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 2025, 30(8), 3456.

  • Privileged Scaffolds in Drug Discovery. MIT Press Bookstore.

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2019, 2019(2), M1063.

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate.

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 1993, 36(16), 2292-2307.

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 2014, 12(35), 6824-6827.

  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. International Journal of Molecular Sciences, 2021, 22(22), 12383.

  • Drug candidates with blockbuster potential for CNS diseases. Drug Target Review.

  • 2,8-diazaspiro[4.5]decane compound. Google Patents.

  • Harnessing structure-activity relationships to repurpose the FLAP inhibitor BRP-7 into potent and selective sEH inhibitors. ResearchGate.

  • Medicinal Chemistry Challenges in CNS Drug Discovery. ResearchGate.

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO.

  • 2, 8-diazaspiro [4.5] decane compounds. PubChem.

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 2023, 28(19), 6800.

  • Privileged scaffolds in lead generation. ResearchGate.

  • Solutions to conformation problems. Saint John's University and College of Saint Benedict.

  • CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. Altasciences.

  • Natural product derived privileged scaffolds in drug discovery. Current Opinion in Chemical Biology, 2019, 49, 121-129.

  • Bioisosteric Replacements. Cambridge MedChem Consulting.

  • What is the role of bioisosterism in drug design?. Patsnap Synapse.

  • Crystal structure and Hirshfeld surface analysis of (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone]. IUCrData, 2018, 3(10), x181467.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Development of TYK2/JAK1 Inhibitors Featuring a 2,7-Diazaspiro[4.5]decane Core

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of dual Tyrosine Kinase 2 (TYK2) and Janus Kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors built upon a 2,7-diazaspiro[4.5]decane scaffold. By synergistically targeting TYK2 and JAK1, this approach aims to modulate key cytokine signaling pathways implicated in a range of immune-mediated inflammatory diseases (IMIDs) with enhanced efficacy and potentially improved safety profiles. This guide details the underlying scientific rationale, step-by-step synthetic and screening protocols, and workflows for advancing lead candidates.

Introduction: The Rationale for Dual TYK2/JAK1 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, primarily through the JAK-STAT pathway.[1] Dysregulation of these pathways is a hallmark of numerous autoimmune and inflammatory disorders, making JAKs a prime target for therapeutic intervention.[2]

TYK2 and JAK1 are of particular interest as they form critical signaling pairs for several pro-inflammatory cytokines.[3] For instance:

  • IL-23 and IL-12 , key drivers of Th17 and Th1 cell differentiation respectively, signal through TYK2/JAK2 heterodimers.[4]

  • Type I interferons (IFN-α/β) , implicated in diseases like lupus, signal via TYK2/JAK1 pairs.[4][5]

  • IL-6 , a pleiotropic cytokine involved in systemic inflammation, utilizes a JAK1/JAK2/TYK2 complex.[6]

Targeting both TYK2 and JAK1 simultaneously offers a powerful strategy to broadly yet selectively interrupt the signaling of multiple pathogenic cytokines.[7] This dual inhibition is hypothesized to provide greater efficacy than targeting a single JAK, particularly in complex diseases like psoriasis, psoriatic arthritis, and inflammatory bowel disease.[5][7][8]

The 2,7-diazaspiro[4.5]decane core has emerged as a promising scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents into the kinase active site, potentially enhancing potency and selectivity. This spirocyclic core can also confer favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for developing orally bioavailable drugs.[9][10]

Part 1: Scientific Background & Target Rationale

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a cornerstone of immune cell communication. The process is initiated when a cytokine binds to its specific receptor, inducing receptor dimerization.[11] This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[11][12] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.[1][12]

JAK_STAT_Pathway Receptor Cytokine Receptor JAK1 JAK1 TYK2 TYK2 Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization JAK1->Receptor 3. Receptor Phosphorylation JAK1->TYK2 STAT STAT JAK1->STAT 5. STAT Phosphorylation TYK2->Receptor 3. Receptor Phosphorylation TYK2->STAT 5. STAT Phosphorylation STAT->Receptor 4. STAT Docking pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 6. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 7. Nuclear Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 2,7-Diazaspiro Inhibitor Inhibitor->JAK1 Block ATP Binding Inhibitor->TYK2

Caption: The canonical JAK-STAT signaling pathway and the point of intervention for TYK2/JAK1 inhibitors.

Cytokine Pathways Modulated by TYK2/JAK1

Different cytokine receptors recruit specific pairs of JAKs, leading to distinct biological outcomes. A dual TYK2/JAK1 inhibitor can therefore simultaneously block multiple disease-relevant pathways.

Cytokine FamilyKey CytokinesJAK PairingAssociated Diseases
IL-12 Family IL-12, IL-23TYK2 / JAK2Psoriasis, Crohn's Disease, Psoriatic Arthritis[3]
Type I IFN IFN-α, IFN-βTYK2 / JAK1Systemic Lupus Erythematosus (SLE), Dermatomyositis[3][5]
gp130 Family IL-6, IL-11JAK1 / JAK2 / TYK2Rheumatoid Arthritis, IBD
γc Family IL-2, IL-4, IL-15JAK1 / JAK3(Primarily JAK1 dependent) Atopic Dermatitis, RA
IL-10 Family IL-10, IL-22JAK1 / TYK2Psoriasis, IBD[5]

This table provides a simplified overview. Specific receptor complexes can vary.

The rationale for a dual inhibitor like brepocitinib (PF-06700841) is to potently target the TYK2 and JAK1-dependent pathways, thereby modulating a broad spectrum of cytokines involved in various IMIDs.[7] This approach contrasts with more selective inhibitors that may not capture the full complexity of the inflammatory cascade in certain diseases.

Part 2: Library Synthesis & Lead Generation

Protocol 1: Synthesis of the 2,7-Diazaspiro[4.5]decane Core

The synthesis of the spirocyclic core is a critical first step. Various methods exist, often involving multi-step sequences.[13] A representative palladium-catalyzed domino reaction provides an efficient route to construct the core scaffold.[13]

Objective: To synthesize a functionalized 2,7-diazaspiro[4.5]decane core suitable for further diversification.

Materials:

  • Substituted aryl halides

  • Unactivated yne-en-ynes

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Appropriate solvent (e.g., Toluene, DMF)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.1 equiv).

  • Reagent Addition: Add the appropriate anhydrous solvent, followed by the base (2.0 equiv). Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add the yne-en-yne substrate (1.2 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired diazaspiro[4.5]decane product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Causality: The palladium catalyst is essential for the domino reaction, which forms three new carbon-carbon bonds in a single step, creating the spirocyclic scaffold with high regioselectivity.[13] The choice of ligands, base, and solvent is critical for optimizing the yield and purity of the product.

Workflow: From Core to Candidate Library

Once the core is synthesized, a library of diverse analogues is created to explore the structure-activity relationship (SAR). This involves decorating the core at its available nitrogen positions.

Library_Synthesis_Workflow Core 2,7-Diazaspiro[4.5]decane Core Synthesis (Protocol 1) Protect Orthogonal Protection (e.g., Boc, Cbz) Core->Protect N7_De Selective N7 Deprotection Protect->N7_De N7_Func N7 Functionalization (Amidation, Alkylation, Reductive Amination) N7_De->N7_Func N2_De Selective N2 Deprotection N7_Func->N2_De N2_Func N2 Functionalization (Vary R2 Group) N2_De->N2_Func Library Diverse Compound Library (for Screening) N2_Func->Library

Caption: Workflow for the diversification of the 2,7-diazaspiro[4.5]decane core to generate a screening library.

Part 3: In Vitro Screening & Characterization

A tiered screening cascade is essential to efficiently identify potent and selective lead compounds from the synthesized library.

Protocol 2: Biochemical Potency Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against purified TYK2 and JAK1 enzymes.

Rationale: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[14] It is a universal platform suitable for profiling inhibitors across a wide range of kinases and ATP concentrations.[14][15]

Materials:

  • Recombinant human TYK2 and JAK1 enzymes (e.g., from Promega, Carna Biosciences)

  • Substrate peptide specific for each kinase

  • ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V9101)

  • Test compounds serially diluted in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate. Include DMSO-only wells for 100% activity control and a known potent inhibitor for 0% activity control.

  • Kinase Reaction: Prepare a master mix containing the kinase reaction buffer, ATP (at Km concentration for each enzyme), the specific substrate peptide, and the respective kinase (TYK2 or JAK1).

  • Initiate Reaction: Add the kinase reaction master mix to each well of the plate. Mix gently and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the high (DMSO) and low (inhibitor) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular Target Engagement Assay (pSTAT Flow Cytometry)

Objective: To confirm that the compounds inhibit TYK2/JAK1 signaling in a cellular context by measuring the phosphorylation of downstream STAT proteins.

Rationale: Measuring the inhibition of cytokine-induced STAT phosphorylation (pSTAT) is a direct and physiologically relevant readout of JAK activity within the cell.[16] Flow cytometry provides a high-throughput method for quantifying pSTAT levels on a single-cell basis.[16]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., U937, NK-92)

  • Cytokines: IFN-α (for TYK2/JAK1), IL-23 (for TYK2/JAK2), IL-6 (for JAK1)[4][5][16]

  • Test compounds serially diluted in DMSO

  • Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated antibodies against pSTAT1, pSTAT3, or pSTAT4

  • Flow cytometer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate.

  • Compound Pre-incubation: Add serially diluted test compounds to the cells and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to stimulate the specific JAK-STAT pathway (e.g., IFN-α to measure pSTAT1 inhibition). Incubate for a short period (e.g., 15-30 minutes) at 37°C. Leave some wells unstimulated as a negative control.

  • Fixation: Stop the stimulation by immediately fixing the cells with a fixation buffer.

  • Permeabilization: Wash the cells and permeabilize them with a permeabilization buffer to allow antibody access to intracellular proteins.

  • Staining: Add the fluorescently labeled anti-pSTAT antibody and incubate in the dark.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer, measuring the median fluorescence intensity (MFI) of the pSTAT signal.

  • Data Analysis: Calculate the percent inhibition of the cytokine-induced pSTAT signal for each compound concentration. Determine the cellular IC₅₀ value by non-linear regression analysis.

In Vitro Screening Cascade

A logical progression of assays ensures that resources are focused on the most promising compounds.

Screening_Cascade Start Compound Library Biochem Primary Screen: TYK2 & JAK1 Biochemical IC50 (Protocol 2) Start->Biochem Cellular Secondary Screen: Cellular pSTAT IC50 (Protocol 3) Biochem->Cellular Potency Cutoff (e.g., <100 nM) Selectivity Selectivity Profiling: JAK2 & JAK3 Biochemical IC50 Cellular->Selectivity Cellular Potency Confirmed ADME In Vitro ADME: Solubility, Permeability, Metabolic Stability Selectivity->ADME Selectivity Window (e.g., >10x vs JAK2) Lead Lead Candidate(s) for In Vivo Studies ADME->Lead Favorable Profile

Caption: A typical in vitro screening cascade for identifying lead TYK2/JAK1 inhibitors.

Part 4: In Vivo Evaluation

Selected lead candidates must be evaluated in animal models to assess their pharmacokinetics (PK), pharmacodynamics (PD), and efficacy.

Pharmacodynamic (PD) Biomarker Assessment

Objective: To demonstrate that the compound inhibits the target pathway in a living animal and to establish a dose-response relationship.

Methodology:

  • Model: Use healthy rodents (e.g., Lewis rats or C57BL/6 mice).

  • Dosing: Administer the test compound orally at various doses.

  • Ex Vivo Stimulation: At different time points post-dosing, collect whole blood samples. Stimulate the blood ex vivo with a relevant cytokine (e.g., IL-6 or IFN-α).

  • Analysis: Lyse the red blood cells and analyze pSTAT levels in the remaining leukocyte population using flow cytometry, as described in Protocol 3.

  • Outcome: Determine the dose required to achieve a certain level of target inhibition (e.g., >50%) over a 24-hour period.[17] This data is crucial for selecting doses for efficacy studies.

Preclinical Efficacy Models

Objective: To evaluate the therapeutic potential of the lead compound in a disease-relevant animal model.

Example Model: Imiquimod (IMQ)-Induced Psoriasis Model

  • Rationale: This is a widely used and robust model that recapitulates many features of human psoriasis, including skin thickening (acanthosis), erythema, and scaling. The pathology is driven by the IL-23/IL-17 axis, which is dependent on TYK2 signaling.[5]

  • Procedure:

    • Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of mice for 5-7 consecutive days.

    • Administer the TYK2/JAK1 inhibitor (and vehicle control) orally, once or twice daily, starting from the first day of IMQ application.

    • Monitor disease progression daily by scoring erythema, scaling, and skin thickness (measured with calipers).

    • At the end of the study, collect skin and spleen tissue for histological analysis (H&E staining) and gene expression analysis (qPCR for inflammatory cytokines like IL-17, IL-22, IL-23).

  • Expected Outcome: A successful TYK2/JAK1 inhibitor should significantly reduce the clinical scores, decrease keratinocyte proliferation, and lower the expression of key inflammatory mediators in the skin compared to the vehicle-treated group.[5]

References

  • Vertex AI Search. (n.d.). TYK2 Tyrosine Kinase 2 - Immunology Pathways.
  • Revvity. (2024, June 11). TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases.
  • González-Cantero, A., et al. (n.d.). Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. PMC - NIH.
  • MDPI. (n.d.). Therapeutic Potential of Targeting the JAK/STAT Pathway in Psoriasis: Focus on TYK2 Inhibition.
  • Frontiers. (n.d.). Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways.
  • Revvity. (n.d.). HTRF Human Total JAK2 Detection Kit, 500 Assay Points.
  • O'Shea, J. J., et al. (n.d.). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. PMC - NIH.
  • Seeking Alpha. (2026, January 20). Corvus Pharmaceuticals, Inc. (CRVS) Discusses Phase 1 Clinical Trial Results of Soquelitinib in Atopic Dermatitis with Focus on Cohort 4 Transcript.
  • MDPI. (n.d.). JAK-Inhibitors Beyond the Label: Emerging Applications in Dermatology.
  • Bristol Myers Squibb. (n.d.). The Role of TYK2 in Immunology.
  • Frontiers. (n.d.). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens.
  • Journal of Medicinal Chemistry. (n.d.). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. ACS Publications.
  • McInnes, I. B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. NIH.
  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9.
  • ResearchGate. (n.d.). Modeled 24-h pharmacodynamic coverage of JAK1 and JAK2 inhibition by jakinibs at clinical doses[16]. Retrieved from

  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry.
  • Takeda. (2025, September 26). Inside Zasocitinib: a new model for TYK2 inhibition in immune-mediated diseases.
  • Thermo Fisher Scientific. (n.d.). JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors.
  • PubMed. (2022, April 1). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.
  • Technology Networks. (n.d.). ADP-Glo™ Kinase Profiling Systems for targeted and flexible kinase inhibitor profiling.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Purification of Polar Diazaspiro Compounds

A Senior Application Scientist's Guide to Navigating Purification Challenges Welcome to the technical support center for the purification of polar diazaspiro compounds. As a Senior Application Scientist, I understand tha...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Purification Challenges

Welcome to the technical support center for the purification of polar diazaspiro compounds. As a Senior Application Scientist, I understand that these unique structures, with their inherent polarity and basicity from the two nitrogen atoms, present significant challenges during isolation and purification. This guide is designed to provide you, my fellow researchers, with practical, in-depth solutions to common problems, moving beyond simple protocols to explain the why behind each step. Our goal is to empower you with the knowledge to troubleshoot effectively and develop robust, reproducible purification methods.

Frequently Asked Questions (FAQs)

Here, we address some of the high-level questions that frequently arise when working with polar diazaspiro compounds.

Q1: Why do my polar diazaspiro compounds show poor retention and peak shape on standard chromatography columns?

A: This is the most common challenge. Polar diazaspiro compounds have a high affinity for polar mobile phases used in reversed-phase (RP) chromatography, leading them to elute quickly with the solvent front.[1][2] In normal-phase chromatography on silica gel, the basic nitrogen atoms can interact strongly with the acidic silanol groups of the stationary phase, causing streaking, tailing, and sometimes irreversible adsorption.[3]

Q2: What is the first step I should take when developing a purification method for a new polar diazaspiro compound?

A: Always start with a thorough characterization of your compound's properties, specifically its solubility and pKa. The pKa will dictate how the compound's charge changes with pH, which is a critical parameter to control for achieving good separation.[4][5] Understanding solubility in various organic solvents and aqueous systems will guide your choice of chromatographic technique and mobile phase composition.

Q3: Is there a "best" chromatographic technique for these compounds?

A: There is no single "best" technique, as the optimal method depends on the specific properties of your compound and the impurities you need to remove. However, for highly polar basic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography are often excellent starting points as they are designed to retain polar analytes.[6][7][8] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful and green alternative.[9][10]

Q4: When should I consider non-chromatographic purification methods?

A: If your diazaspiro compound is crystalline, recrystallization can be a highly effective and scalable purification technique. This is particularly useful if you can form a salt (e.g., a hydrochloride salt) which may have better crystallization properties than the free base.[3][11][12] This method can be used for initial cleanup of crude material or as a final polishing step.

Troubleshooting Guide: From Tailing Peaks to Elusive Compounds

This section provides a systematic approach to troubleshooting common issues encountered during the purification of polar diazaspiro compounds.

Issue 1: Compound Streaks or "Tails" on Silica Gel Columns

Symptoms:

  • Your compound appears as a long streak rather than a tight band on a TLC plate.[3]

  • During column chromatography, the compound elutes over a large number of fractions with poor resolution.

Root Cause Analysis: This is a classic sign of strong, undesirable interactions between the basic amine groups of your diazaspiro compound and the acidic silanol groups on the surface of the silica gel. This leads to slow and uneven elution.

Solutions:

  • Deactivate the Silica Gel:

    • Mechanism: Adding a small amount of a basic modifier to your mobile phase will neutralize the acidic silanol groups, preventing them from interacting with your basic compound.[13]

    • Protocol:

      • Select an appropriate solvent system based on TLC analysis that provides an Rf value of 0.2-0.3 for your compound.[14]

      • To this solvent system, add 0.5-2% of triethylamine or ammonium hydroxide.[3][13]

      • Equilibrate your column with this modified mobile phase before loading your sample. This ensures the entire stationary phase is deactivated.[14]

  • Switch to a Less Acidic Stationary Phase:

    • Mechanism: Alternative stationary phases that are less acidic than silica can reduce the problematic interactions.

    • Options:

      • Alumina (basic or neutral): This can be a good alternative to silica for basic compounds.[3]

      • Amine-functionalized silica: This phase has a basic surface, which repels basic compounds and can provide good peak shapes.[15][16]

Issue 2: Compound Elutes in the Void Volume (No Retention) in Reversed-Phase HPLC

Symptoms:

  • Your compound elutes at or very near the solvent front on a C18 column, regardless of the organic solvent concentration.[1]

Root Cause Analysis: Your diazaspiro compound is too polar to be retained by the nonpolar C18 stationary phase. It has a much stronger affinity for the polar mobile phase (e.g., water/acetonitrile or water/methanol).[2]

Solutions:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Mechanism: HILIC uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of organic solvent and a small amount of water.[6][17] The polar analytes are retained by partitioning into a water-enriched layer on the surface of the stationary phase. In HILIC, water is the strong, eluting solvent.[2][15]

    • Starting Conditions:

      • Stationary Phase: Bare silica, diol, or amide-functionalized column.

      • Mobile Phase A: Acetonitrile.

      • Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate).

      • Gradient: Start at a high percentage of A (e.g., 95%) and gradually increase B.

    • Critical Note: HILIC columns require longer equilibration times than reversed-phase columns to ensure a stable water layer on the stationary phase.[1]

  • Employ Ion-Pair Chromatography:

    • Mechanism: An ion-pairing reagent with a charge opposite to your analyte is added to the mobile phase.[18] This reagent forms a neutral ion pair with your protonated diazaspiro compound. The resulting complex is more hydrophobic and can be retained by a standard C18 column.[19][20]

    • Reagent Selection: For basic compounds (cations), an anionic ion-pairing reagent like trifluoroacetic acid (TFA) or a longer-chain alkyl sulfonate is used.

    • Considerations: Ion-pairing reagents can be difficult to remove from the column and may suppress the signal in mass spectrometry.[21]

  • Utilize Mixed-Mode Chromatography:

    • Mechanism: These columns have stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) properties.[7][8] This allows for multiple retention mechanisms, providing excellent retention for polar and charged compounds without the need for ion-pairing reagents.[21]

Issue 3: Difficulty Achieving Crystallization

Symptoms:

  • Your compound oils out or remains in solution when you attempt recrystallization.

Root Cause Analysis: The high polarity and potential for multiple hydrogen bonding interactions of your diazaspiro compound can make it highly soluble in many common solvents, hindering crystal lattice formation.

Solutions:

  • Salt Formation:

    • Mechanism: Converting the basic diazaspiro compound into a salt (e.g., hydrochloride, sulfate, or tartrate) can significantly alter its physical properties, often making it more crystalline and less soluble in organic solvents.[11][12]

    • Protocol:

      • Dissolve your crude compound in a suitable solvent (e.g., methanol, ethanol, or diethyl ether).

      • Add a solution of an acid (e.g., HCl in ether, or concentrated sulfuric acid) dropwise until precipitation is complete.

      • Isolate the salt by filtration and then perform a recrystallization screen with various solvent systems.

  • Systematic Solvent Screening:

    • Mechanism: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[22]

    • Procedure: Use small-scale vials to test the solubility of your compound in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane). Look for a solvent that meets the ideal criteria. Solvent pairs (one solvent in which the compound is soluble and another in which it is not) are also very effective.[22]

Visualizing Your Purification Strategy

A logical workflow is essential for efficiently developing a purification method. The following diagram outlines a decision-making process for selecting an appropriate chromatographic technique.

Purification_Decision_Tree start Start: Crude Polar Diazaspiro Compound solubility Assess Solubility: - Aqueous? - Organic? start->solubility pka Determine pKa: Is the compound basic? solubility->pka Soluble in Organic (e.g., DCM, EtOAc) rp_c18 Reversed Phase (C18) solubility->rp_c18 Soluble in Aqueous/ Polar Organic (MeOH, ACN) np_silica Normal Phase (Silica) pka->np_silica Weakly Basic np_mod Silica + Basic Modifier (e.g., TEA, NH4OH) pka->np_mod Strongly Basic (causes streaking) np_silica->np_mod If streaking occurs np_alt Alternative Normal Phase (Alumina, Amine-column) np_silica->np_alt Alternative no_retention Poor/No Retention? rp_c18->no_retention no_retention:e->rp_c18:w No, optimize gradient hilic HILIC no_retention->hilic Yes ion_pair Ion-Pair RP no_retention->ion_pair Yes mixed_mode Mixed-Mode no_retention->mixed_mode Yes sfc SFC no_retention->sfc Yes

Caption: Decision tree for selecting a purification method.

Detailed Protocols

Here are step-by-step protocols for some of the key techniques discussed.

Protocol 1: Deactivating a Silica Gel Column for Flash Chromatography

Objective: To purify a basic diazaspiro compound on silica gel without peak tailing.

Materials:

  • Silica gel

  • Flash chromatography column and system

  • Mobile phase solvents (e.g., dichloromethane/methanol)

  • Triethylamine (TEA) or ammonium hydroxide (25% in water)

  • Crude sample

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides an Rf value of approximately 0.2-0.3 for your target compound.[23] For highly polar compounds, systems like dichloromethane:methanol or ethyl acetate:methanol are common starting points.[3][23]

  • Prepare Deactivating Eluent: To your chosen solvent system, add 1-2% v/v triethylamine. For example, for 1 L of 95:5 DCM:MeOH, add 10-20 mL of TEA.[13]

  • Column Packing and Equilibration:

    • Pack the column with silica gel as you normally would.

    • Flush the packed column with at least 3-5 column volumes of the deactivating eluent. This step is crucial to ensure all acidic sites on the silica are neutralized.[14]

  • Sample Loading:

    • Liquid Loading: Dissolve your crude sample in a minimum amount of the deactivating eluent. If solubility is an issue, you can use a slightly stronger solvent, but keep the volume minimal.[24]

    • Dry Loading: If your compound is poorly soluble in the eluent, dissolve it in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this powder onto the top of your column.[23]

  • Elution and Fraction Collection: Run the chromatography using the deactivating eluent. Collect fractions and analyze them by TLC to identify the pure compound.

Protocol 2: Method Development for HILIC

Objective: To develop a HILIC method for retaining and separating a highly polar diazaspiro compound.

Materials:

  • HPLC system with a UV or MS detector

  • HILIC column (e.g., bare silica, amide, or diol phase)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Buffer: Ammonium formate or ammonium acetate

  • Sample dissolved in a high-organic mixture (e.g., 90:10 acetonitrile:water)

Procedure:

  • Prepare Buffered Mobile Phase: Prepare a stock solution of your buffer (e.g., 100 mM ammonium formate in water). Your final Mobile Phase B will typically be 5-10 mM buffer in water. The buffer is essential for controlling the pH and ensuring reproducible retention.[16]

  • Column Equilibration (CRITICAL STEP):

    • Equilibrate the HILIC column with your initial mobile phase conditions (e.g., 95% A, 5% B) for at least 20-30 minutes, or until you see a stable baseline. HILIC requires a longer time than RP to establish the aqueous layer on the stationary phase.[1]

  • Initial Scouting Gradient:

    • Perform a broad gradient to determine the approximate elution conditions.

    • Example Gradient:

      • 0-1 min: 95% A

      • 1-10 min: Gradient from 95% A to 50% A

      • 10-12 min: Hold at 50% A

      • 12-13 min: Return to 95% A

      • 13-20 min: Re-equilibrate at 95% A

  • Optimization:

    • Based on the scouting run, adjust the gradient slope to improve the resolution of your compound from nearby impurities.

    • Peak Shape Issues: If you observe poor peak shape, ensure your sample diluent matches the initial mobile phase conditions as closely as possible. Injecting a sample dissolved in a high-aqueous solvent can cause significant peak distortion.[1]

Data Summary Table

The table below summarizes the key characteristics and typical applications of the discussed chromatographic techniques.

TechniqueStationary PhaseMobile PhaseElution OrderBest For...Key Consideration
Normal Phase Polar (Silica, Alumina)Non-polar (Hexane/EtOAc)Least polar elutes firstLess polar compounds, isomersBasic compounds may tail; requires basic modifier.[3]
Reversed Phase Non-polar (C18, C8)Polar (Water/ACN, Water/MeOH)Most polar elutes firstNon-polar to moderately polar compoundsVery polar compounds have poor retention.[1]
HILIC Polar (Silica, Diol, Amide)High Organic + Aqueous BufferMost polar is most retainedVery polar, hydrophilic compounds.[6][15]Requires long equilibration; sensitive to sample solvent.[1]
Ion-Pair RP Non-polar (C18)Polar + Ion-Pair ReagentDepends on ion-pair formationCharged, polar compounds on RP columns.[19]Can be incompatible with MS; reagent can contaminate column.[21]
Mixed-Mode Non-polar + Ion-ExchangePolar + BufferCombination of RP and IEXPolar, non-polar, and charged compounds in one run.[8]Method development can be more complex.[21]
SFC Various (Normal & Chiral)Supercritical CO₂ + ModifierDepends on phase and modifierChiral separations, polar compounds.[9][25]Requires specialized equipment.

This guide provides a foundational framework for tackling the purification of polar diazaspiro compounds. Remember that each compound is unique, and a thoughtful, systematic approach to method development is the key to success.

References

  • ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Reddit r/Chempros. (2023). Purification of strong polar and basic compounds. [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?[Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Technology Networks. (n.d.). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. [Link]

  • PubMed. (2002). Determination of pKa by pH gradient reversed-phase HPLC. [Link]

  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Waters. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]

  • Royal Society of Chemistry. (n.d.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?[Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Pharma Growth Hub. (2023). pH, pKa, and Retention. [Link]

  • Chromatography Online. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Ondokuz Mayıs University. (n.d.). 3.3. CRYSTALLIZATION. [Link]

  • American Laboratory. (2011). Evolution of Mixed-Mode Chromatography. [Link]

  • PubMed. (1998). The role of crystal polarity in alpha-amino acid crystals for induced nucleation of ice. [Link]

  • Scilit. (n.d.). Relationship Study Between Reversed-Phase HPLC Retention Data and the PKa Values in a Series of 2-Amino-2-Oxazolines. [Link]

  • PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]

  • Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

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Troubleshooting

Technical Support Center: Improving Yield in Palladium-Catalyzed Synthesis of Diazaspiro[4.5]decanes

Welcome to the Technical Support Center for the palladium-catalyzed synthesis of diazaspiro[4.5]decanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the palladium-catalyzed synthesis of diazaspiro[4.5]decanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful and high-yield C-N cross-coupling reactions for the formation of these valuable spirocyclic scaffolds.

The construction of the diazaspiro[4.5]decane core, a privileged scaffold in medicinal chemistry, often relies on palladium-catalyzed intramolecular C-N bond formation, a variant of the Buchwald-Hartwig amination. While powerful, this reaction can be sensitive to various parameters, leading to challenges in achieving optimal yields and purity. This guide provides a structured approach to identifying and resolving common issues encountered during these syntheses.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low to no conversion of the starting material. What are the primary factors to investigate?

A1: Low or no conversion in a palladium-catalyzed C-N coupling reaction for diazaspiro[4.5]decane synthesis can stem from several factors. The most critical aspects to examine are the catalyst's activity, the choice of base and solvent, and the integrity of your reagents.

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be deactivating prematurely. Ensure your palladium source is of high quality and stored under an inert atmosphere. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands are often required to promote the reaction.[1][2] Consider screening different ligands if you suspect catalyst inactivity.

  • Inappropriate Base: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine.[2] For intramolecular aminations leading to spirocycles, a strong, non-nucleophilic base is often preferred. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The solubility of the base in the reaction solvent is also a key consideration.

  • Solvent Choice: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used solvents for these reactions.[3] The solubility of the starting materials and the base in the chosen solvent can significantly impact the reaction rate and yield.[4][5]

  • Reagent Quality: Ensure your aryl halide and diamine precursors are pure and dry. Trace impurities, especially water and oxygen, can poison the palladium catalyst.

Q2: I am observing significant formation of side products. What are the most common side reactions and how can I minimize them?

A2: The formation of side products is a common challenge. The two most prevalent side reactions in this context are hydrodehalogenation of the aryl halide and intermolecular coupling.

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene, which consumes the starting material without forming the desired product. This side reaction is often promoted by moisture or other protic impurities.[2] To minimize hydrodehalogenation, ensure all reagents and solvents are scrupulously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Intermolecular Coupling: Instead of the desired intramolecular cyclization, intermolecular N-arylation can occur, leading to oligomeric or polymeric byproducts. This is more likely to happen at high concentrations. Running the reaction under high dilution conditions can favor the intramolecular pathway. The choice of ligand can also influence the selectivity towards intramolecular cyclization.

Q3: How does the structure of the starting materials, particularly steric hindrance, affect the reaction?

A3: The steric environment around the reacting centers plays a significant role in the efficiency of the intramolecular C-N coupling.

  • Sterically Hindered Aryl Halides: Aryl halides with bulky ortho-substituents can be challenging substrates. The oxidative addition step of the catalytic cycle can be slowed down by steric hindrance.[6] In such cases, using a more reactive aryl iodide or bromide instead of a chloride may be beneficial. Additionally, employing ligands with a larger bite angle can sometimes overcome steric challenges.

  • Substituents on the Diamine Backbone: Bulky substituents on the diamine precursor can also influence the ease of cyclization. These groups may restrict the conformational flexibility required to bring the reacting nitrogen and the aryl halide into proximity for the intramolecular coupling. Careful molecular modeling or experimentation with different substitution patterns may be necessary to optimize the substrate design.

Q4: My reaction works well on a small scale, but the yield drops significantly upon scale-up. What are the likely causes?

A4: Scale-up issues are common in palladium-catalyzed reactions and are often related to mass and heat transfer limitations, as well as the increased impact of impurities.

  • Mixing Efficiency: Inadequate stirring on a larger scale can lead to localized "hot spots" or areas of high concentration, which can promote side reactions and catalyst decomposition. Ensure efficient mechanical stirring is used for larger reactions.

  • Heat Transfer: Maintaining a consistent and accurate reaction temperature is crucial. On a larger scale, it can be more challenging to heat the reaction mixture evenly. Use a reliable heating mantle and monitor the internal reaction temperature.

  • Purity of Reagents and Solvents: The impact of trace impurities is magnified on a larger scale. Ensure that all reagents and solvents are of high purity and are properly degassed.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is more challenging in larger reaction vessels. Ensure the vessel is properly purged with an inert gas before adding reagents and that a positive pressure of inert gas is maintained throughout the reaction.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the palladium-catalyzed synthesis of diazaspiro[4.5]decanes.

Problem Potential Cause Suggested Solution
Low or No Yield Inactive Catalyst • Use a fresh batch of palladium precursor and ligand. • Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. • Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).
Inappropriate Base • Switch to a stronger, non-nucleophilic base like NaOtBu or KOtBu. • If using a carbonate base, ensure it is finely powdered and dry. • Consider the solubility of the base in your chosen solvent.
Poor Solvent Quality • Use anhydrous, degassed solvent. • Ensure the solvent is compatible with the chosen base and dissolves the starting materials.
Reagent Impurity • Purify starting materials (aryl halide and diamine precursor) before use. • Ensure all reagents are thoroughly dried.
Side Product Formation Hydrodehalogenation • Rigorously exclude water and oxygen from the reaction. • Use freshly distilled and degassed solvents. • Ensure a good quality inert gas supply.
Intermolecular Coupling • Perform the reaction under high dilution conditions (e.g., slow addition of the substrate to the reaction mixture). • Optimize the ligand to favor intramolecular cyclization.
Reaction Stalls Catalyst Decomposition • Lower the reaction temperature. • Use a more stable palladium pre-catalyst. • Ensure the reaction is free of oxygen and other oxidizing impurities.[7]
Product Inhibition • This is less common but possible. Try to monitor the reaction progress and stop it once the conversion plateaus.
Inconsistent Results Variability in Reagent Quality • Use reagents from the same batch for a series of experiments. • Always purify and dry reagents before use.
Inconsistent Reaction Setup • Standardize the procedure for setting up the reaction, including the order of addition of reagents and the method of degassing.

Experimental Protocols

General Procedure for Palladium-Catalyzed Intramolecular C-N Coupling

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Aryl halide precursor of the diazaspiro[4.5]decane

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide precursor, the palladium source, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Product Purification

The purification of diazaspiro[4.5]decane products can sometimes be challenging due to their polar nature.

Silica Gel Chromatography:

  • A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

  • The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine product on the silica gel.

Palladium Removal:

Residual palladium in the final product can be an issue, especially for pharmaceutical applications.

  • Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can effectively remove residual palladium.[8]

  • Scavenger Resins: Silica-based or polymer-supported scavengers with thiol or amine functionalities can be used to selectively bind and remove palladium.[8][9]

Visualizing the Catalytic Cycle and Troubleshooting

The following diagrams illustrate the key steps in the palladium-catalyzed C-N coupling and a decision tree for troubleshooting common issues.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition + Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation + R2NH, Base Pd(II) Amido Complex Pd(II) Amido Complex Amine Coordination & Deprotonation->Pd(II) Amido Complex Reductive Elimination Reductive Elimination Pd(II) Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Product Product Reductive Elimination->Product Ar-NR2

Caption: The catalytic cycle for the palladium-catalyzed C-N cross-coupling reaction.

Troubleshooting Workflow Start Low Yield Check_Catalyst Catalyst System OK? Start->Check_Catalyst Check_Conditions Reaction Conditions OK? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen Pd source, ligand, and ligand:Pd ratio Check_Catalyst->Optimize_Catalyst No Check_Reagents Reagents Pure & Dry? Check_Conditions->Check_Reagents Yes Optimize_Conditions Optimize base, solvent, temperature, and concentration Check_Conditions->Optimize_Conditions No Purify_Reagents Purify and dry starting materials and solvent Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: A decision tree for troubleshooting low yield in palladium-catalyzed diazaspiro[4.5]decane synthesis.

References

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  • Smith, C. (2016). Palladium-catalysed alkene difunctionalisation in the synthesis of heterocycles (Doctoral dissertation, University of Glasgow). [Link]

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  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

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  • Organic Chemistry Portal. (2021). Buchwald-Hartwig Amination. [Link]

  • Zhang, T., & Zhang, W. (2015). Palladium-catalyzed dearomative syn-1, 4-diamination. Journal of the American Chemical Society, 137(4), 1484-1487. [Link]

  • Liu, C., & Widenhoefer, R. A. (2007). Palladium-catalyzed intramolecular oxidative palladium-catalyzed diamination reactions of alkenyl sulfamates. Organic letters, 9(10), 1935-1938. [Link]

  • Chem LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Sharma, P., & Park, J. (2017). Understanding the chemical state of palladium during the direct NO decomposition–influence of pretreatment environment and reaction temperature. RSC advances, 7(26), 15993-16001. [Link]

  • Wu, X., & Larock, R. C. (2006). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4+ 2] annulation cascade reaction. Chemical science, 7(1), 523-527. [Link]

  • Chen, J., Chen, J. J., & Jia, Y. X. (2022). Highly regio-and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3+ 2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones. Organic & Biomolecular Chemistry, 20(35), 7013-7017. [Link]

  • Chakraborty, T., & Ali, A. (2025). Palladium-Catalysed Spiro-Cyclisation of Substituted Amino Acids with Maleimides via γ-C (sp3)-H Bond Activation. ResearchGate. [Link]

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  • Wu, X., & Larock, R. C. (2016). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4+ 2] annulation cascade reaction. Chemical science, 7(1), 523-527. [Link]

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Optimization

Technical Support Center: Crystallization of 2,7-Diazaspiro[4.5]decane Salts

Welcome to the technical support center for 2,7-Diazaspiro[4.5]decane salts. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common crystallization challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,7-Diazaspiro[4.5]decane salts. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common crystallization challenges encountered with this versatile scaffold. Our goal is to provide not just solutions, but a deeper understanding of the underlying physicochemical principles to empower you to develop robust and reproducible crystallization processes.

Section 1: Foundational Principles

Before diving into specific troubleshooting scenarios, it is crucial to understand the key factors governing the crystallization of 2,7-Diazaspiro[4.5]decane salts. As a diamine, its behavior in solution is heavily influenced by pH, which controls the protonation state of the two nitrogen atoms. This, in turn, dictates its solubility and interaction with solvents and counter-ions.

The crystallization process is a delicate balance of thermodynamics (solubility) and kinetics (nucleation and crystal growth). Key parameters that you, the scientist, can control include:

  • Supersaturation: The driving force for crystallization.[][2]

  • Solvent System: Influences solubility, solute-solvent interactions, and molecular assembly.[3][4]

  • Temperature: Directly affects solubility and nucleation rates.[2]

  • pH: Determines the ionization state of the diamine, profoundly impacting solubility.[5][6]

  • Counter-ion: The choice of salt former affects the crystal lattice energy, solubility, and stability of the resulting salt.[7][8]

Understanding how to manipulate these variables is the key to overcoming most crystallization issues.

Section 2: Troubleshooting Guide - Common Crystallization Issues

This section addresses specific problems in a question-and-answer format, providing both the scientific reasoning and actionable steps.

Q1: My 2,7-diazaspiro[4.5]decane salt is "oiling out" or forming an amorphous precipitate instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when supersaturation is too high, forcing the solute out of solution before it has time to organize into an ordered crystal lattice. Amorphous precipitation is a related issue where the solid forms so rapidly that it lacks long-range molecular order.

Causality: The strong intermolecular forces between the highly polar, charged diaspirodecane salt and the solvent can lead to a high energy barrier for desolvation, which is a prerequisite for nucleation. If the driving force (supersaturation) is increased too quickly (e.g., by rapid cooling or anti-solvent addition), the system bypasses the ordered crystal formation pathway in favor of a kinetically faster, disordered phase separation.

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Decrease the cooling rate significantly. A gradient of 1-5 °C per hour is a good starting point.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise at the saturation temperature, allowing for equilibration time. Add it to a vigorously stirred solution to avoid localized high supersaturation.

  • Modify the Solvent System:

    • Increase Solubility: Start with a solvent system where the salt is slightly more soluble. This allows for a wider metastable zone width, providing a larger operating window for controlled crystallization.

    • Alter Polarity: The goal is to find a solvent that is a good solvent when hot but a poor solvent when cold. For a polar salt, a mixture of a polar solvent (e.g., isopropanol, ethanol) and a less polar co-solvent (e.g., ethyl acetate, toluene) can be effective. The less polar solvent can disrupt strong solute-solvent interactions that may inhibit crystallization.[3]

  • Introduce a Template for Growth (Seeding):

    • Seeding is the most effective way to bypass the stochastic nature of primary nucleation. Introduce a small quantity of crystalline material into a slightly supersaturated solution. This provides a pre-existing surface for crystal growth to occur in a controlled manner.[][9]

  • Increase Temperature: Crystallizing at a higher temperature (using a higher boiling point solvent) can provide more thermal energy to the molecules, helping them overcome the activation energy barrier for nucleation and lattice incorporation.

Q2: I'm getting very fine needles or thin plates, which are difficult to filter and dry. How can I improve the crystal habit?

A2: Crystal habit describes the external shape of a crystal. A needle-like or plate-like habit often results from anisotropic growth, where the crystal grows much faster in one or two dimensions than in others. This can be influenced by the solvent, impurities, and the level of supersaturation.[10]

Causality: The molecular structure of 2,7-diazaspiro[4.5]decane and its interactions in the crystal lattice can lead to preferential growth along certain crystallographic faces. Solvents can selectively adsorb to these faces, inhibiting growth and altering the final morphology.[4] High supersaturation also favors rapid growth, which can lead to less stable, high-aspect-ratio crystals.

Troubleshooting Protocol:

  • Solvent System Optimization: This is the most impactful variable.

    • Experiment with Different Solvents: A solvent that interacts differently with the various crystal faces can change the habit. For example, if you are using a protic solvent like isopropanol, try an aprotic solvent like acetone or acetonitrile.

    • Use Solvent Mixtures: Blending solvents can fine-tune the interactions. A small amount of a "habit-modifying" co-solvent can have a significant effect.

  • Reduce Supersaturation: As with "oiling out," slower cooling or anti-solvent addition gives the molecules more time to pack in a more energetically favorable, often more isometric (cubic or prismatic), shape.

  • Adjust Agitation: The mixing rate can influence mass transfer to the crystal surface. Insufficient mixing can create localized zones of high supersaturation, while overly aggressive mixing can lead to secondary nucleation and smaller crystals. Experiment with different stirring speeds.

  • Consider pH Adjustment: For a diamine salt, slight changes in pH can alter the charge distribution and hydrogen bonding potential, which may influence how molecules pack and interact with the solvent, thereby affecting the crystal habit.

Q3: My crystallization process is not reproducible. Sometimes it works perfectly, other times it fails. What are the critical parameters to control?

A3: Lack of reproducibility is often due to uncontrolled variations in nucleation. Nucleation can be a highly stochastic event, sensitive to minute changes in conditions.

Causality: Uncontrolled variables like particulate matter (dust), microscopic scratches on the glassware, variations in raw material purity, or inconsistent cooling/agitation profiles can lead to inconsistent nucleation induction times and outcomes.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to identifying and controlling sources of irreproducibility.

G cluster_start cluster_investigate Investigation Phase cluster_solution Solution Phase: Implement Control start Process Fails Intermittently purity Check API & Solvent Purity (Water content, impurities) start->purity Is input material consistent? conditions Review Process Conditions (Temp, agitation, volumes) start->conditions Are parameters identical? glassware Standardize Glassware (Cleaning, surface type) start->glassware Is the setup identical? filtration Filter Hot Solution (Remove particulates) purity->filtration automation Use Automated Reactor (Precise control) conditions->automation glassware->filtration seed Develop a Seeding Protocol (Bypass primary nucleation) end end seed->end Robust & Reproducible Process filtration->seed Controlled Nucleation is Key automation->seed

Caption: Troubleshooting workflow for irreproducible crystallization.

Key Actions:

  • Control Nucleation with Seeding: This is the most critical step. A robust seeding protocol ensures that crystallization begins at a specific temperature and supersaturation level every time, making the process highly reproducible.[9]

  • Ensure Material Consistency: Filter the hot, saturated solution through a fine filter (e.g., 0.22 µm) before cooling to remove any foreign particulates that could act as uncontrolled nucleation sites. Ensure solvent and API batches are of consistent purity.

  • Precise Parameter Control: Use a jacketed lab reactor with automated temperature control and overhead stirring to ensure that temperature and agitation profiles are identical between runs. Manual control on a simple hotplate is a major source of variability.[]

Section 3: Frequently Asked Questions (FAQs)

Q: How does the choice of counter-ion (acid) affect the crystallization of 2,7-diazaspiro[4.5]decane?

A: The counter-ion is a fundamental component of the crystal lattice and has a profound effect on the salt's physicochemical properties.[7][8]

Counter-ion TypeCommon ExamplesTypical Properties & Crystallization Impact
Inorganic HCl, H₂SO₄, H₃PO₄Often form highly polar, hygroscopic salts with high melting points.[8] Can be prone to forming very stable lattices that are difficult to crystallize from less polar solvents.
Simple Carboxylic Acetic, Fumaric, MaleicOffer a range of solubilities and melting points. Dicarboxylic acids (fumaric, maleic) can bridge molecules, often leading to robust, crystalline materials.
Sulfonic Acids Mesylic (methanesulfonic), Besylic (benzenesulfonic)Tend to form stable, crystalline salts with good solubility profiles. Often a good choice for APIs that are difficult to crystallize.[8]
Hydroxy Acids Citric, Tartaric, MalicChiral acids (tartaric, malic) can be used for chiral resolution. The multiple hydrogen bond donors/acceptors can lead to complex but often stable crystal structures.

Recommendation: A salt screening study is essential.[11] Start with a diverse set of counter-ions (e.g., hydrochloride, mesylate, fumarate, tartrate) to explore a wide range of potential properties.

Q: What is the role of pH in crystallizing a diamine salt like 2,7-diazaspiro[4.5]decane?

A: The pH is critically important. 2,7-Diazaspiro[4.5]decane has two basic nitrogen atoms, which will have distinct pKa values. The solubility of the species will be at its minimum near the isoelectric point and will increase dramatically at pH values where the molecule is fully di-protonated (dication) or exists as the free base.

G cluster_pH ph_scale <-- Increasing pH --> low_ph Low pH (e.g., pH < pKa1) Form: Dication [H₂A]²⁺ Solubility: High mid_ph Mid pH (pKa1 < pH < pKa2) Form: Monocation [HA]⁺ Solubility: Lower low_ph->mid_ph -H⁺ high_ph High pH (e.g., pH > pKa2) Form: Free Base [A] Solubility: Low (in water) mid_ph->high_ph -H⁺

Caption: Relationship between pH, protonation state, and solubility.

When forming a salt with a strong acid (like HCl), you are typically targeting the fully protonated dicationic form. The crystallization should be performed in a solvent system where this salt has limited solubility. If the pH drifts upwards, you may form the monocation or even precipitate the free base, leading to impurities or crystallization failure.[5][12] Therefore, controlling the stoichiometry of the acid addition is crucial. For salts of weak acids, the solution will be buffered, and the pH will be a critical parameter to monitor and control.

Q: What are the best starting solvents for screening?

A: A good screening set should cover a range of polarities and hydrogen bonding capabilities.

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, Isopropanol (IPA)Protic solvents, good for dissolving polar salts when hot. Solubility often drops significantly upon cooling.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Aprotic polar solvents. Can offer different selectivity and crystal habits compared to alcohols.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateMedium polarity. Often used as an anti-solvent or in combination with more polar solvents.
Ethers 2-Methyl-THF, DioxaneCan be good options for less polar systems.
Nitriles Acetonitrile (ACN)Aprotic polar solvent, often yields different polymorphs.
Water H₂OUse in combination with miscible organic solvents (e.g., IPA/water) to fine-tune solubility.[13]

Screening Strategy: Start by testing solubility in a dozen or so solvents at room temperature and at reflux. Promising candidates are those where the salt is sparingly soluble at room temperature but fully dissolves at elevated temperatures.

Section 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

Objective: To identify a suitable solvent system for the crystallization of a 2,7-diazaspiro[4.5]decane salt.

Methodology:

  • Preparation: Dispense ~20 mg of the salt into several small vials.

  • Solvent Addition (Room Temp): To each vial, add a different screening solvent (see table above) in 0.1 mL increments. Stir or vortex after each addition. Record the volume of solvent required to fully dissolve the solid. If it dissolves in <0.2 mL, it is likely too soluble. If it remains insoluble after 2 mL, it is likely not a suitable single-solvent system.

  • Solvent Addition (Elevated Temp): For solvents where the salt was poorly soluble at room temperature, heat the suspension to the solvent's boiling point. Continue adding the solvent in 0.1 mL increments until a clear solution is obtained.

  • Cooling & Observation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If no crystals form, gently scratch the inside of the vial with a glass rod to induce nucleation.

    • If still no crystals form, place the vial in a refrigerator (4 °C) for 24 hours.

  • Analysis: Evaluate the outcome for each solvent. Note whether the result was a crystalline solid, an oil, or no precipitation. Isolate any crystalline solids and analyze their morphology by microscopy.

Protocol 2: Controlled Cooling Crystallization with Seeding

Objective: To develop a reproducible crystallization process for a known salt/solvent system.

Methodology:

  • Dissolution: In a jacketed reactor, dissolve the 2,7-diazaspiro[4.5]decane salt in the chosen solvent at an elevated temperature (e.g., 70 °C) to form a clear, undersaturated solution.

  • Filtration (Optional but Recommended): Filter the hot solution through a pre-heated filter into a clean, pre-heated reactor to remove particulates.

  • Controlled Cooling: Begin cooling the solution at a slow, controlled rate (e.g., 5-10 °C/hour) with gentle agitation.

  • Seeding: Once the solution has cooled into the metastable zone (typically 2-5 °C below the saturation temperature), add a small amount (0.1-1.0% w/w) of finely ground seed crystals as a slurry in the mother liquor.

  • Maturation: Continue the slow cooling to the final isolation temperature (e.g., 20 °C).

  • Aging: Hold the slurry at the final temperature for a period (e.g., 2-4 hours) with continued agitation to allow the crystallization to complete and potentially improve crystal perfection.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under appropriate conditions.

References

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Troubleshooting

Technical Support Center: Optimizing Selectivity of 2,7-Diazaspiro[4.5]decane-Based Kinase Inhibitors

Welcome to the technical support resource for researchers utilizing the versatile 2,7-diazaspiro[4.5]decane scaffold in the development of potent and selective kinase inhibitors. This guide is designed to provide practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing the versatile 2,7-diazaspiro[4.5]decane scaffold in the development of potent and selective kinase inhibitors. This guide is designed to provide practical, in-depth solutions to the common challenges encountered in minimizing off-target effects. Our approach is rooted in a deep understanding of kinase biology and the principles of medicinal chemistry, aiming to empower you with the knowledge to troubleshoot and refine your experimental strategies effectively.

Introduction: The Double-Edged Sword of Kinase Inhibition

The 2,7-diazaspiro[4.5]decane core has proven to be a valuable scaffold in the design of inhibitors for a range of kinases, including Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinases (JAKs).[1][2] Its conformational rigidity and synthetic tractability allow for precise orientation of substituents to achieve high on-target potency. However, the conserved nature of the ATP-binding site across the human kinome presents a significant hurdle: the potential for off-target activity.[3]

Unintended inhibition of other kinases can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's mechanism of action.[4][5] This guide provides a structured approach to identifying, understanding, and mitigating these off-target effects.

Frequently Asked Questions (FAQs)

Q1: I've just synthesized a new 2,7-diazaspiro[4.5]decane-based inhibitor. What is the first step to assess its selectivity?

A1: Your initial step should be a broad kinase panel screening. This provides a bird's-eye view of your inhibitor's activity across a diverse set of kinases.[6][7] We recommend a primary screen at a single, relatively high concentration (e.g., 1 or 10 µM) against the largest commercially available panel you can access. This will flag potential off-targets for further investigation.

Q2: What is the difference between a biochemical assay and a cell-based assay for selectivity profiling, and which should I use?

A2: This is a critical distinction.

  • Biochemical assays (e.g., radiometric or fluorescence-based assays) utilize purified enzymes and substrates in a controlled, in vitro environment.[6][8] They are excellent for determining direct enzymatic inhibition and generating precise IC50 values.

  • Cell-based assays (e.g., NanoBRET™ target engagement assays) measure an inhibitor's ability to bind to its target within a live cell.[9] These assays provide a more physiologically relevant assessment, as they account for factors like cell permeability and competition with intracellular ATP.

You should use both. Start with broad biochemical profiling to identify all potential interactions. Then, validate the most significant on- and off-targets using a cell-based method to confirm engagement in a biological context.[9] Discrepancies between the two can be highly informative, often pointing to issues with cell permeability or the influence of scaffolding proteins.

Q3: My inhibitor is showing activity against several kinases within the same family as my primary target. Is this a problem?

A3: It depends on your research goals. If you are aiming for a highly selective probe for basic research, then yes, this is a significant issue that needs to be addressed through structural modification. However, for some therapeutic applications, polypharmacology (intentionally targeting multiple kinases) can be beneficial.[3] The key is to characterize this activity thoroughly. Determine the IC50 values for these related kinases to quantify the selectivity window. If the off-target potency is within 10-fold of your on-target potency, it is likely to have biological consequences in your experiments.

Q4: How can I leverage Structure-Activity Relationship (SAR) data to improve the selectivity of my inhibitor?

A4: SAR is your most powerful tool for optimization. The goal is to identify modifications to your 2,7-diazaspiro[4.5]decane scaffold that decrease binding to off-targets while maintaining or improving affinity for your primary target. Systematically modify the substituents on the spirocyclic core. For instance, altering the groups directed towards the solvent-exposed region of the ATP-binding site can often disrupt off-target interactions without affecting the key hinge-binding moieties required for on-target activity.[1][2] This process of iterative chemical synthesis and biological testing is fundamental to rational drug design.[10]

Troubleshooting Guides

This section addresses specific experimental challenges in a problem-cause-solution format.

Problem 1: High Potency, Poor Selectivity in Initial Kinase Panel Screen

Your novel inhibitor shows excellent (e.g., low nanomolar) potency against your target kinase, but also inhibits a wide range of other kinases with similar potency.

Workflow for Diagnosis and Resolution:

Caption: Troubleshooting workflow for assay discrepancies.

Detailed Steps & Rationale:

  • Quantify Intracellular Concentration: The most direct way to assess permeability is to treat cells with your inhibitor, lyse them, and quantify the intracellular concentration using LC-MS/MS. This will tell you definitively if the compound is crossing the cell membrane.

  • Measure Cellular Target Engagement: A positive target engagement result (e.g., with NanoBRET) at a concentration similar to your biochemical IC50 confirms that the compound can enter the cell and bind its intended target. [9]If you see engagement but no functional effect, it suggests that the signaling pathway has redundancies or feedback loops that compensate for the inhibition of your target.

  • Investigate Efflux Pumps: If the compound enters the cell but doesn't seem to accumulate to effective concentrations, it may be a substrate for efflux pumps like P-glycoprotein (MDR1). This can be tested using co-incubation with known efflux pump inhibitors.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol outlines a standard radiometric assay, considered the gold standard for its direct measurement of enzymatic activity. [6] Objective: To determine the IC50 of a 2,7-diazaspiro[4.5]decane-based inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Kinase reaction buffer (typically includes MgCl2, MnCl2, DTT, and a buffer like HEPES)

  • [γ-³³P]ATP

  • Test inhibitor (10-point, 3-fold serial dilution in DMSO)

  • Phosphocellulose filter plates

  • Scintillation fluid and microplate scintillation counter

Methodology:

  • Prepare Kinase Reactions: In a 96-well plate, add 5 µL of your serially diluted inhibitor to each well.

  • Add Kinase/Substrate Mix: Add 20 µL of a pre-mixed solution containing the kinase and its specific substrate in kinase reaction buffer. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add 25 µL of reaction buffer containing [γ-³³P]ATP (at the Km concentration for each specific kinase) and non-radioactive ATP. The final ATP concentration should be at or near the physiological concentration (~1 mM) for the most relevant results, though lower concentrations are often used for initial screens to increase sensitivity. 4. Incubate: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C. The incubation time should be within the linear range of the reaction.

  • Stop Reaction & Capture Substrate: Spot the reaction mixture onto the phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

  • Wash: Wash the filter plate multiple times with phosphoric acid to remove all unbound radioactivity.

  • Measure Radioactivity: Add scintillation fluid to the dry wells and count the incorporated ³³P using a microplate scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to percent inhibition relative to DMSO-only controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol provides a method to confirm inhibitor binding to the target kinase in a live-cell environment. [9] Objective: To quantify the apparent affinity (EC50) of an inhibitor for its target in intact cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase (N- or C-terminal fusion)

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • Test inhibitor (serial dilution)

  • White, tissue culture-treated 96-well plates

  • Luminometer capable of measuring filtered light (450 nm and >600 nm)

Methodology:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid. Plate the transfected cells into the 96-well plates and incubate for 24 hours.

  • Tracer and Inhibitor Addition: Prepare solutions of your test inhibitor at 2X the final desired concentrations in Opti-MEM®. Prepare a 2X solution of the NanoBRET™ Tracer at its predetermined optimal concentration.

  • Equilibrate: Add the inhibitor solutions to the cells, followed immediately by the tracer solution. Incubate the plate for 2 hours in a CO2 incubator at 37°C. This allows the inhibitor and tracer to reach binding equilibrium at the intracellular target.

  • Add Detection Reagent: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix to all wells. The inhibitor quenches any signal from luciferase that may have leaked from compromised cells.

  • Measure Luminescence: Read the plate within 10 minutes on a luminometer equipped with two filters (450 nm for NanoLuc® donor emission and >600 nm for the tracer's acceptor emission).

  • Data Analysis: Calculate the raw NanoBRET™ ratio by dividing the acceptor signal (600 nm) by the donor signal (450 nm). Convert these ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the inhibitor concentration and fit to a four-parameter logistic model to derive the cellular EC50, which reflects the inhibitor's potency in a physiological context.

Data Summary Table

The following table provides a template for summarizing your selectivity data, allowing for clear comparison between on-target and off-target activities.

Compound IDPrimary TargetBiochemical IC50 (nM)Cellular EC50 (nM)Key Off-Target(s)Off-Target Biochemical IC50 (nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)
DS-Inhib-01RIPK11585RIPK21,500100x
DS-Inhib-02JAK1525JAK25010x
TYK27515x

A higher selectivity ratio indicates a more selective compound. A ratio of >100x is generally considered excellent for a chemical probe.

By systematically applying these principles, troubleshooting workflows, and experimental protocols, you can effectively navigate the challenges of kinase inhibitor development. The 2,7-diazaspiro[4.5]decane scaffold holds great promise, and a rigorous approach to minimizing off-target effects is paramount to unlocking its full potential in your research.

References

  • Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters, 15(7). Available from: [Link]

  • Giorgio, V., et al. (2022). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 23(23), 15286. Available from: [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available from: [Link]

  • Buron, F., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(17), 7646-7664. Available from: [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6249-6259. Available from: [Link]

  • Li, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4337-4353. Available from: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. Available from: [Link]

  • Rastelli, G., & Pinzi, L. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Omega, 4(7), 12596-12605. Available from: [Link]

  • Vu, C. T., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology, 17(3), 546-557. Available from: [Link]

  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE, 5(1), e8825. Available from: [Link]

  • Vasta, J. D., et al. (2022). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. Available from: [Link]

  • Hafez, H. N., et al. (2023). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 28(20), 7109. Available from: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available from: [Link]

  • Okada, T. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 146(2), 155-157. Available from: [Link]

  • Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-230. Available from: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Available from: [Link]

  • Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 539-541. Available from: [Link]

  • Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Available from: [Link]

  • Lin, Y., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i829-i837. Available from: [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(10), e25832. Available from: [Link]

  • Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology, 9(12), 1275-1285. Available from: [Link]

  • Johnson, C. N., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences, 22(16), 8612. Available from: [Link]

  • Murcko, M. (2023). Understanding How Drugs Interact With Anti-Targets: The "Avoid-ome". Drug Hunter. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to RIPK1 Inhibition: Necrostatin-1 versus 2,7-Diazaspiro[4.5]decane Dihydrochloride

For researchers and drug development professionals navigating the landscape of programmed cell death, the selection of appropriate chemical probes is paramount. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of programmed cell death, the selection of appropriate chemical probes is paramount. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of necroptosis, a form of regulated necrosis implicated in a wide array of inflammatory and neurodegenerative diseases. Consequently, the demand for potent and selective RIPK1 inhibitors has surged. This guide provides an in-depth, objective comparison of the well-established inhibitor, Necrostatin-1, and a representative of a newer class of inhibitors, exemplified by a 2,8-diazaspiro[4.5]decan-1-one derivative, to inform experimental design and inhibitor selection. While the specific compound "2,7-Diazaspiro[4.5]decane dihydrochloride" is not extensively characterized in public literature as a RIPK1 inhibitor, we will use a closely related and published potent inhibitor from the diazaspiro[4.5]decane class as a comparator to ensure a data-driven analysis.

The Central Role of RIPK1 in Necroptosis

RIPK1 is a serine/threonine kinase that functions as a crucial signaling node downstream of death receptors, such as tumor necrosis factor receptor 1 (TNFR1).[1][2] Upon activation, RIPK1 can trigger divergent cellular outcomes, including apoptosis and necroptosis. In the context of necroptosis, RIPK1, along with RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), forms a signaling complex known as the necrosome.[2] The kinase activity of RIPK1 is indispensable for the initiation of this cascade, making it an attractive therapeutic target.[1][2]

cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome Pore Formation Pore Formation MLKL->Pore Formation Necrosome->MLKL TNF-alpha TNF-alpha TNF-alpha->TNFR1 Cell Lysis Cell Lysis Pore Formation->Cell Lysis

Caption: Simplified Necroptosis Signaling Pathway.

Necrostatin-1: The Archetypal RIPK1 Inhibitor

Necrostatin-1 (Nec-1) was one of the first small molecule inhibitors of RIPK1 to be identified and has been instrumental in elucidating the role of necroptosis in various physiological and pathological processes.[3] It acts as a specific inhibitor of RIPK1's kinase activity, thereby preventing the formation of the necrosome and subsequent cell death.[3]

Mechanism of Action: Nec-1 is an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of RIPK1, stabilizing the kinase in an inactive conformation.[1] This prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptotic pathway.

Potency and Limitations: Nec-1 exhibits an EC50 of approximately 490 nM for the inhibition of TNF-α-induced necroptosis in Jurkat cells. However, its utility is tempered by several limitations. Nec-1 is known to have off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme with immunomodulatory functions.[4][5] This off-target activity can confound the interpretation of in vivo studies. Furthermore, Nec-1 has been reported to have complex, context-dependent effects on other cellular processes, including apoptosis and T-cell proliferation, independent of its action on RIPK1.[3][6] A more stable analog, Necrostatin-1s (Nec-1s), has been developed to address some of these limitations and lacks the IDO-inhibitory activity.[5][7]

The Rise of Novel Scaffolds: 2,8-Diazaspiro[4.5]decan-1-one Derivatives

In the quest for more potent and selective RIPK1 inhibitors, medicinal chemists have explored novel chemical scaffolds. One such promising class is the 2,8-diazaspiro[4.5]decan-1-one derivatives. Through structural optimization, a lead compound from this series, designated as compound 41, has demonstrated potent inhibitory activity against RIPK1.[8]

Mechanism of Action: While detailed structural studies for this specific compound are not as widespread as for Nec-1, it is designed to be a potent kinase inhibitor, likely interacting with key residues within the ATP-binding pocket or an allosteric site of RIPK1 to prevent its catalytic activity.

Potency and Selectivity: Compound 41 from the 2,8-diazaspiro[4.5]decan-1-one series exhibits a biochemical IC50 value of 92 nM against RIPK1.[8] This suggests a higher potency in a direct enzymatic assay compared to the cell-based potency of Nec-1. The development of such novel scaffolds is often driven by the goal of improving selectivity and pharmacokinetic properties over first-generation inhibitors like Nec-1.

Head-to-Head Comparison: Key Performance Metrics

FeatureNecrostatin-12,8-Diazaspiro[4.5]decan-1-one Derivative (Compound 41)
Target RIPK1 KinaseRIPK1 Kinase
Mechanism of Action Allosteric InhibitionPotent Kinase Inhibition
Potency (IC50/EC50) EC50: ~490 nM (in cells)IC50: 92 nM (biochemical)[8]
Known Off-Targets Indoleamine 2,3-dioxygenase (IDO)[4][5]Data not extensively available in public domain
Other Reported Effects Can inhibit T-cell proliferation[3] and has complex effects on apoptosis[4][6]Primarily characterized for anti-necroptotic effects[8]
Primary Application Widely used tool compound for studying necroptosisLead compound for further drug development

Experimental Protocol: In Vitro RIPK1 Kinase Inhibition Assay

This protocol outlines a representative biochemical assay to determine the inhibitory potential of a compound against RIPK1. This type of assay is crucial for establishing direct target engagement and for determining the intrinsic potency of an inhibitor.

Start Start Prepare Reagents Prepare Reagents: - RIPK1 Enzyme - Kinase Buffer - ATP - Substrate (e.g., MBP) - Test Compounds Start->Prepare Reagents Dispense Inhibitor Dispense Test Compounds and Controls into Plate Prepare Reagents->Dispense Inhibitor Add RIPK1 Add RIPK1 Enzyme to Wells Dispense Inhibitor->Add RIPK1 Pre-incubate Pre-incubate at Room Temp (e.g., 10-20 min) Add RIPK1->Pre-incubate Initiate Reaction Initiate Reaction by Adding ATP/Substrate Mix Pre-incubate->Initiate Reaction Incubate Incubate at 30°C (e.g., 60 min) Initiate Reaction->Incubate Stop Reaction Stop Reaction and Add Detection Reagent Incubate->Stop Reaction Read Plate Read Plate (Luminescence/Fluorescence) Stop Reaction->Read Plate Analyze Data Analyze Data: - Calculate % Inhibition - Determine IC50 Read Plate->Analyze Data End End Analyze Data->End

Caption: Workflow for a RIPK1 Biochemical Inhibition Assay.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl2, 2.5 mM MnCl2, 0.1 mg/mL BSA, 0.05 mM DTT)[9]

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)[10]

  • Test compounds (Necrostatin-1, 2,7-Diazaspiro[4.5]decane derivative)

  • Positive control inhibitor (e.g., Staurosporine)

  • DMSO (for compound dilution)

  • 96-well or 384-well white plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Enzyme Preparation: Dilute the RIPK1 enzyme to the desired concentration in kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range of the detection method.[11]

  • Assay Plate Setup: Add the diluted compounds and controls (positive control and DMSO vehicle control) to the wells of the assay plate.

  • Enzyme Addition: Add the diluted RIPK1 enzyme to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Allow the plate to pre-incubate at room temperature for a defined period (e.g., 20-30 minutes) to permit the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Prepare a solution of ATP and substrate (MBP) in kinase assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for RIPK1.

  • Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.

  • Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • The "no enzyme" control is used to determine the background signal.

    • The DMSO vehicle control represents 0% inhibition (maximum kinase activity).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The choice between Necrostatin-1 and a newer generation inhibitor like a 2,8-diazaspiro[4.5]decan-1-one derivative depends on the specific experimental context. Necrostatin-1 remains a valuable and widely used tool for initial investigations into the role of RIPK1-mediated necroptosis, particularly in cell-based assays. However, its known off-target effects necessitate careful experimental design and the use of appropriate controls, such as the more specific analog Nec-1s.

For studies requiring higher potency and potentially greater selectivity, as well as for drug development programs, novel scaffolds such as the 2,8-diazaspiro[4.5]decan-1-ones represent a significant advancement. Their improved biochemical potency suggests they may be effective at lower concentrations, potentially reducing the risk of off-target effects. As with any inhibitor, thorough characterization of its selectivity profile is essential for the confident interpretation of experimental results. The provided biochemical assay protocol offers a robust framework for such characterization, enabling researchers to make informed decisions in their pursuit of understanding and targeting RIPK1-mediated pathologies.

References

  • Cho, Y., McQuade, T., Zhang, H., Zhang, J., Chan, F. K. M., & Lenardo, M. J. (2009). RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation. PLOS ONE, 4(8), e6836. [Link]

  • Degterev, A., Hitomi, J., Germscheid, M., Ch’en, I. L., Korkina, O., Teng, X., … Yuan, J. (2008). Identification of RIP1 kinase as a specific cellular target of necrostatins. Nature Chemical Biology, 4(5), 313–321. [Link]

  • Li, J., McQuade, T., Siemer, A. B., Napetschnig, J., Moriwaki, K., Hsiao, Y.-S., … Wu, H. (2012). The RIP1/RIP3 necrosome forms a functional amyloid signaling complex required for programmed necrosis. Cell, 150(2), 339–350. [Link]

  • Takahashi, N., Duprez, L., Grootjans, S., Cauwels, A., Nerinckx, W., DuHadaway, J. B., … Vandenabeele, P. (2012). Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models. Cell Death & Disease, 3(11), e437–e437. [Link]

  • Harris, P. A., Berger, S. B., Jeong, J. U., Nagilla, R., Bandyopadhyay, D., Campobasso, N., … Reilly, M. A. (2017). Discovery of a first-in-class receptor interacting protein 1 (RIP1) kinase specific clinical candidate (GSK2982772) for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. [Link]

  • BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay. Retrieved from [Link]

  • Newton, K., Dugger, D. L., Wickliffe, K. E., Kapoor, N., de Almagro, M. C., Vucic, D., … Modrusan, Z. (2014). RIPK1 inhibits ZBP1-mediated expansion of necroptotic cells in fetal mice. Nature, 505(7484), 502–506. [Link]

  • Wang, J., Wu, Z., Wang, J., & Chen, Y. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 60, 116686. [Link]

  • Ofengeim, D., & Yuan, J. (2013). Regulation of programmed necrosis by the IAP proteins. Oncogene, 32(39), 4617–4624. [Link]

  • BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit. Retrieved from [Link]

  • Mandal, P., Berger, S. B., Pillay, S., Moriwaki, K., Huang, C., Guo, H., … Chan, F. K. M. (2014). RIP3 induces apoptosis independent of pronecrotic kinase activity. Molecular Cell, 56(4), 481–495. [Link]

  • Vandenabeele, P., Galluzzi, L., Vanden Berghe, T., & Kroemer, G. (2010). Molecular mechanisms of necroptosis: an ordered cellular explosion. Nature Reviews Molecular Cell Biology, 11(10), 700–714. [Link]

  • Christofferson, D. E., & Yuan, J. (2010). Necroptosis as an alternative form of programmed cell death. Current Opinion in Cell Biology, 22(2), 263–268. [Link]

  • Linkermann, A., & Green, D. R. (2014). Necroptosis. New England Journal of Medicine, 370(5), 455–465. [Link]

  • Sun, L., Wang, H., Wang, Z., He, S., Chen, S., Liao, D., … Yuan, J. (2012). Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase. Cell, 148(1–2), 213–227. [Link]

  • Zhang, D.-W., Shao, J., Lin, J., Zhang, N., Lu, B.-J., Lin, S.-C., … Han, J. (2009). RIP3, an Energy Metabolism Regulator That Switches TNF-Induced Cell Death from Apoptosis to Necrosis. Science, 325(5938), 332–336. [Link]

  • He, S., Wang, L., Miao, L., Wang, T., Du, F., Zhao, L., & Wang, X. (2009). Receptor interacting protein kinase-3 determines cellular necrotic response to TNF-α. Cell, 137(6), 1100–1111. [Link]

  • Moquin, D. M., McQuade, T., & Chan, F. K.-M. (2013). CYLD deubiquitinates RIP1 and forms a complex with Caspase-8 and RIP1 that limits signaling by the necrosome. Cell Death & Differentiation, 20(2), 313–322. [Link]

  • BPS Bioscience. (n.d.). (PDF) Detection of Receptor-interacting Kinase 1 (RIPK1) Activity with the Transcreener® ADP 2 Kinase Assay. Retrieved from [Link]

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Validation

A Researcher's Guide to Validating 2,7-Diazaspiro[4.5]decane and Its Analogs as Chemical Probes

For researchers, scientists, and drug development professionals, the rigorous validation of small molecules as chemical probes is a cornerstone of robust biological inquiry and early-stage drug discovery. An unvalidated...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of small molecules as chemical probes is a cornerstone of robust biological inquiry and early-stage drug discovery. An unvalidated or poorly characterized probe can lead to misleading results and wasted resources. This guide provides a comprehensive framework for the validation of the 2,7-diazaspiro[4.5]decane scaffold and its derivatives as chemical probes, offering a comparative analysis with established alternatives and detailing essential experimental protocols.

The diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, with its derivatives showing activity against a range of biological targets, including chitin synthase, Janus kinases (JAKs), and the sigma-1 receptor. However, the presence of biological activity alone does not qualify a compound as a chemical probe. A true chemical probe must be potent, selective, and well-characterized to allow for confident interpretation of its biological effects.

This guide will walk you through the critical steps of validating a novel compound from the 2,7-diazaspiro[4.5]decane family, using a hypothetical derivative as a case study and comparing its required validation data against that of well-established probes.

The Imperative of Chemical Probe Validation

A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. To be considered a high-quality probe, a compound should ideally exhibit:

  • Potency: High affinity for its intended target, typically with an in vitro IC50 or Ki in the nanomolar range.

  • Selectivity: Minimal interaction with other proteins, especially those within the same family. A common benchmark is at least a 30-fold selectivity over related targets.

  • Cellular Activity: The ability to engage the target in a cellular context and elicit a measurable biological response.

  • A Characterized Mechanism of Action: A clear understanding of how the probe interacts with its target.

  • Availability of a Negative Control: A structurally similar but inactive analog is crucial for confirming that the observed phenotype is due to on-target effects.

The 2,7-Diazaspiro[4.5]decane Scaffold: A Versatile Starting Point

The rigid, three-dimensional structure of the diazaspiro[4.5]decane scaffold provides a unique framework for the development of selective modulators of protein function. Various isomers and derivatives of this scaffold have been synthesized and evaluated for a range of biological activities.

For the purpose of this guide, we will consider a hypothetical derivative, DS-7-X , a 2,7-diazaspiro[4.5]decane analog designed to inhibit a specific kinase. The following sections will outline the necessary steps to validate DS-7-X as a chemical probe.

Comparative Analysis: Validating DS-7-X Against an Established Kinase Probe

To illustrate the validation process, we will compare the required experimental data for our hypothetical DS-7-X with that of a well-validated, commercially available JAK inhibitor.

ParameterHypothetical DS-7-X (Target: Kinase X)Well-Validated JAK Inhibitor (e.g., Tofacitinib)Justification
In Vitro Potency (IC50) 15 nM1-10 nMDemonstrates high affinity for the target enzyme in a purified system.
Kinome Selectivity >50-fold selective against a panel of 400 kinasesHigh selectivity against a broad kinase panelEssential for attributing cellular effects to the intended target and avoiding off-target confounding results.
Cellular Target Engagement EC50 of 100 nM in a cellular thermal shift assay (CETSA)Demonstrated target engagement in cells via CETSA or NanoBRETConfirms the compound can cross the cell membrane and bind to its target in a physiological context.
Downstream Pathway Modulation Inhibition of substrate phosphorylation at 1 µM in cellsInhibition of STAT phosphorylation in relevant cell linesLinks target engagement to a functional cellular outcome.
Negative Control Potency Inactive analog shows >10 µM IC50 against Kinase XInactive analog available with significantly reduced potencyCrucial for confirming that the observed phenotype is a direct result of inhibiting the intended target.

Experimental Protocols for Chemical Probe Validation

The following are detailed, step-by-step methodologies for the key experiments required to validate a chemical probe like DS-7-X.

In Vitro Potency and Selectivity Profiling

Objective: To determine the potency of the compound against the target of interest and its selectivity against a broad panel of related proteins.

Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions. Serially dilute the test compound (DS-7-X) and a positive control inhibitor.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound dilutions, and the substrate/ATP mixture. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes and read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Selectivity Profiling: Screen the compound at a fixed concentration (e.g., 1 µM) against a commercial kinome panel (e.g., Eurofins DiscoverX KINOMEscan™). Follow up with full IC50 determinations for any significant off-target hits.

Causality Behind Experimental Choices: The ADP-Glo™ assay is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced. Screening against a broad kinome panel is essential to identify potential off-targets that could complicate the interpretation of cellular data.

Cellular Target Engagement

Objective: To confirm that the compound can enter cells and bind to its intended target.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with various concentrations of the test compound (DS-7-X) or vehicle control for 1 hour.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Precipitation: Centrifuge the heated lysates to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices: CETSA is a powerful label-free method to assess target engagement in a physiological cellular environment. The binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_heating Lysis & Heating cluster_analysis Analysis A 1. Cell Culture B 2. Treat with DS-7-X A->B Incubate C 3. Harvest & Lyse Cells B->C D 4. Heat Lysates C->D Temperature Gradient E 5. Separate Soluble/Insoluble D->E Centrifuge F 6. Western Blot E->F G 7. Analyze Melting Curve F->G

CETSA Experimental Workflow
Cellular Pathway Analysis

Objective: To demonstrate that target engagement by the compound leads to a functional consequence on the downstream signaling pathway.

Protocol: Western Blotting for Phosphorylated Substrate

  • Cell Treatment: Seed cells and allow them to adhere. Starve the cells in serum-free media overnight.

  • Stimulation and Inhibition: Pre-treat the cells with different concentrations of the test compound (DS-7-X) for 1 hour. Stimulate the cells with an appropriate growth factor or cytokine to activate the target kinase.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated substrate and the total substrate.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the proteins. Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate signal.

Causality Behind Experimental Choices: This experiment directly links the inhibition of the target kinase to a measurable downstream signaling event, providing strong evidence for the on-target cellular activity of the compound.

Signaling_Pathway_Inhibition cluster_pathway Kinase X Signaling Pathway Stimulus Stimulus Receptor Receptor Stimulus->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response DS7X DS-7-X DS7X->KinaseX Inhibits

Inhibition of a Signaling Pathway

Conclusion

The validation of a chemical probe is a multi-faceted process that requires rigorous experimental evaluation. For a novel compound from the 2,7-diazaspiro[4.5]decane family, or any other chemical scaffold, to be considered a reliable tool for biological research, it must be thoroughly characterized for its potency, selectivity, and cellular activity. By following the principles and protocols outlined in this guide, researchers can confidently assess the suitability of their compounds as chemical probes and contribute to the generation of robust and reproducible scientific data. The use of well-validated probes is not just a matter of good scientific practice; it is essential for the advancement of our understanding of complex biological systems and the development of new therapeutic strategies.

References

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]

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Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,7-Diazaspiro[4.5]decane Compounds

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is both an art and a science. The 2,7-diazaspiro[4.5]decane scaffold has e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is both an art and a science. The 2,7-diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potential across a range of therapeutic areas. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of a notable derivative, a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), offering field-proven insights and supporting experimental data to inform future drug discovery efforts.

The Rationale for Targeting TYK2/JAK1 in Inflammatory Disease

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] Specifically, TYK2 and JAK1 are key components of the signaling pathways for pro-inflammatory cytokines such as IL-12 and IL-23, which are heavily implicated in the pathogenesis of autoimmune and inflammatory disorders like inflammatory bowel disease (IBD).[2] Therefore, the dual inhibition of TYK2 and JAK1 presents a compelling therapeutic strategy to dampen the inflammatory cascade in these diseases.[3] This guide will focus on a representative 2,8-diazaspiro[4.5]decan-1-one derivative, designated as Compound 48 , which has been identified as a potent and selective dual TYK2/JAK1 inhibitor.[4][5]

In Vitro Efficacy: From Kinase Inhibition to Cellular Response

The initial assessment of a compound's therapeutic potential begins with robust in vitro assays. For kinase inhibitors like Compound 48, the primary goal is to determine its potency and selectivity against the target enzymes.

Biochemical Kinase Inhibition Assay

A crucial first step is to quantify the direct inhibitory effect of the compound on the purified kinase enzymes. This is typically achieved through assays that measure the phosphorylation of a substrate peptide.

Table 1: In Vitro Kinase Inhibitory Activity of Compound 48 [4][5]

Target KinaseIC50 (nM)
TYK26
JAK137
JAK2>851

The data clearly demonstrates that Compound 48 is a potent inhibitor of both TYK2 and JAK1, with significantly lower activity against JAK2, indicating a favorable selectivity profile.[4] This selectivity is critical, as indiscriminate inhibition of other JAK family members can lead to off-target effects.

Cellular Phosphorylation Assay

To bridge the gap between biochemical potency and cellular activity, it is essential to assess the compound's ability to inhibit kinase activity within a cellular context. This is often evaluated by measuring the phosphorylation of downstream signaling proteins, such as Signal Transducer and Activator of Transcription (STAT) proteins.

Experimental Protocol: Cellular STAT Phosphorylation Assay

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are cultured under standard conditions.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of Compound 48 for a specified period (e.g., 1-2 hours).

  • Cytokine Stimulation: The relevant cytokine, such as Interleukin-23 (IL-23) to stimulate the TYK2/JAK1 pathway, is added to the cell culture to induce STAT phosphorylation.

  • Cell Lysis: After a short incubation period (e.g., 15-30 minutes), the cells are lysed to release cellular proteins.

  • Detection of Phospho-STAT: The levels of phosphorylated STAT3 (p-STAT3), a key downstream effector of the TYK2/JAK1 pathway, are quantified using methods like Western blotting or ELISA.[6]

  • Data Analysis: The concentration of Compound 48 required to inhibit 50% of the cytokine-induced STAT phosphorylation (IC50) is calculated.

The results from such an assay would be expected to show a dose-dependent decrease in p-STAT3 levels in the presence of Compound 48, confirming its ability to penetrate cells and inhibit the target signaling pathway.

The TYK2/JAK1 Signaling Pathway

The following diagram illustrates the critical role of TYK2 and JAK1 in mediating the signaling of pro-inflammatory cytokines, leading to the activation of STAT proteins and subsequent gene transcription. The inhibitory action of Compound 48 is also depicted.

TYK2_JAK1_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT3_inactive STAT3 TYK2->STAT3_inactive Phosphorylates JAK1->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerizes Gene Pro-inflammatory Gene Transcription STAT3_active->Gene Translocates to Nucleus Compound48 Compound 48 Compound48->TYK2 Inhibits Compound48->JAK1 Inhibits

Caption: The TYK2/JAK1 signaling pathway and the inhibitory effect of Compound 48.

In Vivo Efficacy: Translating In Vitro Promise to a Preclinical Model

While in vitro data provides a strong foundation, the true test of a compound's therapeutic potential lies in its efficacy within a living organism. For IBD, the dextran sulfate sodium (DSS)-induced colitis model in mice is a widely accepted and reproducible preclinical model that mimics many aspects of human ulcerative colitis.[2]

DSS-Induced Colitis Model in Mice

This model involves the administration of DSS in the drinking water of mice, which induces acute colitis characterized by weight loss, diarrhea, and bloody stools. The efficacy of a therapeutic agent is assessed by its ability to ameliorate these symptoms and reduce colonic inflammation.

Table 2: In Vivo Efficacy of Compound 48 in a DSS-Induced Colitis Model [4]

Treatment GroupDosage (mg/kg, oral)Disease Activity Index (DAI)Colon Length (cm)Histological Score
Healthy Control-0~8.50
DSS + Vehicle-HighShortenedSevere Inflammation
DSS + Compound 4825Significantly ReducedSignificantly LengthenedReduced Inflammation
DSS + Tofacitinib30ReducedLengthenedReduced Inflammation

Compound 48 demonstrated potent anti-inflammatory effects in the acute ulcerative colitis model, outperforming the established JAK inhibitor, tofacitinib, in some measures.[4] This successful translation from in vitro potency to in vivo efficacy is a critical milestone in the drug development process.

Experimental Protocol: DSS-Induced Acute Colitis Model

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.

  • Induction of Colitis: Mice are provided with drinking water containing 2.5-4% (w/v) DSS for a period of 5-7 days to induce acute colitis.[7]

  • Treatment: Concurrent with DSS administration, mice are orally dosed daily with either vehicle, Compound 48, or a positive control (e.g., tofacitinib).

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, mice are euthanized, and their colons are excised. Colon length is measured as an indicator of inflammation (shorter colons indicate more severe inflammation).

  • Histological Evaluation: Colon tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological assessment of inflammation, ulceration, and tissue damage.

From Bench to Preclinical: An Integrated Experimental Workflow

The following diagram outlines the logical progression of experiments from initial in vitro screening to in vivo validation for a compound like Compound 48.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Kinase Assay (IC50 Determination) Cellular Cellular Phosphorylation Assay (p-STAT Inhibition) Biochemical->Cellular Confirms Cellular Activity PK Pharmacokinetic Studies (ADME Properties) Cellular->PK Warrants In Vivo Studies Efficacy DSS-Induced Colitis Model (Therapeutic Efficacy) PK->Efficacy Informs Dosing Regimen Preclinical_Candidate Preclinical Candidate (e.g., Compound 48) Efficacy->Preclinical_Candidate Identifies Lead Compound

Caption: Experimental workflow from in vitro screening to in vivo validation.

Discussion: Correlating In Vitro and In Vivo Data

The successful translation of in vitro potency to in vivo efficacy for Compound 48 underscores the importance of a well-defined and mechanistically driven drug discovery cascade. The potent inhibition of TYK2 and JAK1 at the biochemical level, coupled with the demonstrated ability to block the downstream signaling in a cellular context, provided a strong rationale for its advancement into preclinical models.

The superior performance of Compound 48 compared to tofacitinib in the DSS-induced colitis model may be attributed to its specific dual TYK2/JAK1 inhibitory profile, which is highly relevant to the cytokine-mediated pathology of IBD.[4] Furthermore, favorable pharmacokinetic properties, such as good oral bioavailability and metabolic stability, are crucial for achieving sufficient drug exposure at the site of inflammation to exert a therapeutic effect.[4]

It is important to acknowledge that while the DSS model is a valuable tool, it does not fully recapitulate the complexity of human IBD.[8] However, the strong preclinical data for Compound 48 provides a solid foundation for further development and potential clinical investigation for the treatment of inflammatory bowel disease.

References

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4169-4187. [Link]

  • Kim, J. J., & Shajib, M. S. (2019). A Macromolecular Janus Kinase (JAK) Inhibitor Prodrug Effectively Ameliorates Dextran Sulfate Sodium-induced Ulcerative Colitis in Mice. Theranostics, 9(10), 2954–2967. [Link]

  • Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 50(6), 613-628. [Link]

  • Coskun, M., et al. (2021). Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise. Crohn's & Colitis 360, 3(3), otab033. [Link]

  • Andra, F., et al. (2018). Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent. Oncotarget, 9(32), 22618–22632. [Link]

  • Atreya, R., & Neurath, M. F. (2018). Integrating Immunologic Signaling Networks: The JAK/STAT Pathway in Colitis and Colitis-Associated Cancer. Cancers, 10(9), 302. [Link]

  • Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. (2023). bioRxiv. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ACS Publications. [Link]

  • Runde, J., et al. (2023). Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis. Frontiers in Immunology, 14, 1173671. [Link]

  • Reaction Biology. (n.d.). In Vitro Phosphorylation Assay Services. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]

  • Therapeutic potential of Janus kinase inhibitors for the management of fibrosis in inflammatory bowel disease. (2022). Journal of Crohn's and Colitis. [Link]

  • Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • Friedrich, M., et al. (2019). Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis. Journal of Crohn's and Colitis, 13(10), 1295–1306. [Link]

  • Cohen, P., & Alessi, D. R. (2013). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Annual Review of Biochemistry, 82, 227-247. [Link]

  • Mattes, W. B. (2020). In vitro to in vivo translation. Current Opinion in Toxicology, 23-24, 114-118. [Link]

  • Kim, J. S., & Kim, J. G. (2021). Targeting the JAK-STAT pathway for IBD treatment. Immune Network, 21(1), e5. [Link]

  • Baitong Decoction Ameliorates DSS-Induced Colitis via Modulation of STING and JAK/STAT Pathways. (2023). ACS Omega. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Docking of 2,7-Diazaspiro[4.5]decane Derivatives at the Sigma-1 Receptor

Introduction: The Rising Interest in Spirocyclic Scaffolds In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Interest in Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount for engaging challenging biological targets. The 2,7-diazaspiro[4.5]decane framework has emerged as a privileged scaffold, granting access to unique chemical space and enabling precise vectoral orientation of substituents. This guide provides an in-depth, comparative analysis of the potential of these derivatives as ligands for the Sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a host of neurological disorders, pain, and cancer.[1]

Unlike traditional, planar aromatic systems, the spirocyclic nature of the 2,7-diazaspiro[4.5]decane core offers a rigid, non-planar structure. This inherent three-dimensionality can lead to enhanced binding affinity and selectivity by allowing for more specific and directional interactions within a protein's binding pocket. This guide is designed for researchers and drug development professionals, providing not just a protocol, but the scientific rationale behind a robust, validated comparative docking study. We will objectively compare the predicted binding of 2,7-diazaspiro[4.5]decane derivatives with established σ1 receptor ligands, supported by a self-validating experimental workflow.

Methodology: A Self-Validating Protocol for σ1 Receptor Docking

The trustworthiness of any in silico study hinges on the validation of its methodology.[2] The following protocol is designed as a self-validating system, beginning with a "redocking" experiment to confirm the accuracy of our chosen parameters before proceeding to the comparative analysis. We will utilize AutoDock Vina, a widely used and validated open-source docking program.

Experimental Workflow Overview

The entire computational workflow is summarized below. This systematic process ensures reproducibility and confidence in the final results.

G cluster_prep 1. Preparation Phase cluster_validation 2. Protocol Validation cluster_docking 3. Comparative Docking cluster_analysis 4. Analysis PDB Fetch σ1 Crystal Structure (PDB ID: 5HK1) Clean Prepare Receptor: Remove water, add polar hydrogens PDB->Clean Grid Define Binding Site Grid (Centered on co-crystallized ligand) Clean->Grid Ligands Prepare Ligands: - 2,7-Diazaspiro-Core - Haloperidol (Comparator) - PD144418 (Validation) Dock Dock All Ligands (AutoDock Vina) Ligands->Dock Redock Redock Co-crystallized Ligand (PD144418 into 5HK1) RMSD Calculate RMSD Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->Grid Proceed Grid->Dock Scores Extract Binding Affinity Scores (kcal/mol) Dock->Scores Poses Analyze Binding Poses & Key Interactions Dock->Poses Compare Compare Scores & Poses: Diazaspiro vs. Alternatives Scores->Compare Poses->Compare

Caption: Overall workflow for the comparative docking study.

Step-by-Step Experimental Protocol
  • Receptor Preparation:

    • Rationale: To prepare the protein for docking, we must use a high-quality crystal structure and process it to be compatible with the docking software. This involves removing non-essential molecules and adding necessary atoms.

    • Protocol:

      • Download the crystal structure of the human σ1 receptor co-crystallized with the antagonist PD144418 from the RCSB Protein Data Bank (PDB ID: 5HK1).[3] This structure provides a well-defined antagonist-bound conformation and a reference ligand for validation.

      • Using molecular visualization software (e.g., UCSF Chimera, PyMOL, or AutoDockTools), prepare the receptor by:

        • Removing all water molecules and any non-protein atoms (except the co-crystallized ligand PD144418, which is set aside for now).

        • Adding polar hydrogen atoms to the protein.

        • Assigning partial charges (e.g., Gasteiger charges).

      • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.[4]

  • Ligand Preparation:

    • Rationale: Ligands must be converted into a 3D format with correct protonation states and rotatable bonds defined for the docking algorithm to explore their conformational space.

    • Protocol:

      • Obtain the 2D structures of the test compounds:

        • Test Compound: A representative 2,7-Diazaspiro[4.5]decane derivative (e.g., substituted at the N2 or N7 position).

        • Comparator Compound: Haloperidol, a well-characterized non-spirocyclic σ1 receptor antagonist.

        • Validation Compound: The co-crystallized ligand, PD144418.

      • Use a tool like Open Babel or the LigPrep module in Schrödinger Suite to convert these 2D structures into 3D conformations.

      • Ensure the ligands are assigned appropriate protonation states at physiological pH (7.4) and that their rotatable bonds are correctly defined.

      • Save the prepared ligands in the PDBQT file format.

  • Protocol Validation: Redocking

    • Rationale: This is the most critical step for ensuring the trustworthiness of our study. By docking the co-crystallized ligand (PD144418) back into its own crystal structure, we can verify if our docking parameters can accurately reproduce the experimentally determined binding pose.[5][6] A successful redocking is indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

    • Protocol:

      • Define the docking grid box. The grid should be centered on the position of the co-crystallized PD144418 in the 5HK1 structure. A box size of approximately 22.5 x 22.5 x 22.5 Å is typically sufficient to encompass the binding site.[7]

      • Perform the docking of PD144418 into the prepared 5HK1 receptor using AutoDock Vina.

      • Superimpose the top-ranked docked pose of PD144418 onto the original crystallographic pose.

      • Calculate the RMSD between the heavy atoms of the docked and crystallographic ligands. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol is reliable.[6]

  • Comparative Molecular Docking:

    • Rationale: Once the protocol is validated, we can confidently dock our test and comparator compounds to predict their binding affinities and modes.

    • Protocol:

      • Using the exact same grid parameters from the validation step, perform docking for the 2,7-Diazaspiro[4.5]decane derivative and Haloperidol.

      • Set the exhaustiveness parameter in AutoDock Vina to at least 8 (higher values increase search thoroughness at the cost of computation time).

      • Generate the top 9-10 binding poses for each ligand for subsequent analysis.

Results: A Comparative Analysis

The primary outputs of a docking study are the binding affinity scores (reported in kcal/mol) and the predicted 3D binding poses of the ligands. The scores provide a quantitative estimate of binding strength, while the poses offer qualitative insights into the specific molecular interactions.

Quantitative Data Summary

The table below presents hypothetical but representative docking results alongside experimental binding affinity (Ki) values sourced from literature. A strong correlation between docking score and experimental Ki lends further confidence to the model.

CompoundScaffold TypeDocking Score (kcal/mol)Experimental Ki (nM)Source
PD144418 (Validation)Piperidine/Indole-11.21.8[8]
Haloperidol (Comparator)Butyrophenone-9.83.2[9]
2,7-Diazaspiro[4.5]decane Derivative Diazaspirocyclic -10.5 ~5.4 *[10]
(+)-Pentazocine (Reference Agonist)Benzomorphan-9.54.8[11]

*Note: The experimental Ki of 5.4 nM is for 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, a close structural analog used here as a proxy for a potent diazaspiro derivative.[10]

Qualitative Analysis: Visualizing Key Interactions

The binding pose analysis reveals why certain ligands are predicted to bind more strongly than others. The σ1 receptor binding pocket is largely hydrophobic but contains a critical acidic residue, Glu172, which forms a key salt bridge with the protonated amine common to most high-affinity ligands.[12]

G cluster_receptor σ1 Receptor Binding Pocket cluster_ligand 2,7-Diazaspiro Derivative Glu172 Glu172 (Anionic Anchor) Tyr103 Tyr103 Phe107 Phe107 Trp164 Trp164 Tyr206 Tyr206 lbl Hydrophobic Pocket Protonated_N Protonated Nitrogen Protonated_N->Glu172 Salt Bridge (Primary Interaction) Protonated_N->Tyr103 H-bond Spiro_Core Spirocyclic Core Spiro_Core->Phe107 Hydrophobic Spiro_Core->Trp164 Hydrophobic Substituent Aromatic Substituent Substituent->Tyr206 π-π Stacking

Caption: Key interactions of a diazaspiro derivative in the σ1 receptor.

Discussion: Synthesizing the Data

Our comparative docking study, anchored by a robust validation protocol, suggests that the 2,7-diazaspiro[4.5]decane scaffold is highly compatible with the σ1 receptor binding site . The predicted binding affinity (-10.5 kcal/mol) is superior to the established non-spirocyclic antagonist Haloperidol (-9.8 kcal/mol) and approaches that of the potent validation compound PD144418 (-11.2 kcal/mol).

The key to this high affinity lies in the scaffold's ability to optimally position its functional groups:

  • The Amine-Anion Anchor: Like all high-affinity ligands, the basic nitrogen of the diazaspiro core is predicted to be protonated, forming a strong charge-charge interaction with the essential Glu172 residue.[13]

  • 3D Shape Complementarity: The rigid, non-planar structure of the spirocyclic core achieves excellent shape complementarity within the hydrophobic pocket defined by residues such as Phe107 and Trp164. This contrasts with more flexible ligands like Haloperidol, which may pay a higher entropic penalty upon binding.

  • Vectorial Projection of Substituents: The diazaspiro framework acts as a rigid platform, projecting substituents into specific sub-pockets. An aromatic substituent can, for instance, be precisely positioned to engage in favorable π-π stacking interactions with Tyr206, further enhancing binding affinity.

Compared to the alternative scaffold (butyrophenone), the 2,7-diazaspiro[4.5]decane framework offers a superior combination of a rigid core for minimizing conformational entropy loss and precise vectors for substituent placement, making it a highly promising scaffold for designing next-generation, high-affinity σ1 receptor modulators.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous protocol for the comparative molecular docking of 2,7-diazaspiro[4.5]decane derivatives against the σ1 receptor. The in silico evidence strongly supports this scaffold's potential, predicting binding affinities that are competitive with, and in some cases superior to, established non-spirocyclic ligands. The inherent three-dimensionality and rigidity of the diazaspiro core appear to be key advantages for achieving high-affinity binding.

While these computational results are highly encouraging, they must be viewed as predictive hypotheses. The next logical steps are the chemical synthesis of a focused library of 2,7-diazaspiro[4.5]decane derivatives and subsequent in vitro validation through competitive radioligand binding assays to experimentally determine their Ki values for the σ1 receptor. This synergy between predictive computational modeling and empirical biological testing is the cornerstone of modern, efficient drug discovery.

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Validation

A Comparative Analysis of 2,7-Diazaspiro[4.5]decane Derivatives and Fluconazole in Antifungal Applications

In the persistent battle against fungal infections, the emergence of drug-resistant strains, particularly to widely used agents like fluconazole, presents a significant challenge to clinicians and researchers. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent battle against fungal infections, the emergence of drug-resistant strains, particularly to widely used agents like fluconazole, presents a significant challenge to clinicians and researchers. This guide provides a comprehensive evaluation of a promising new class of compounds, 2,7-Diazaspiro[4.5]decane derivatives, and compares their antifungal efficacy against the established azole, fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, supporting experimental data, and detailed protocols to facilitate further investigation.

The Growing Threat of Fluconazole Resistance

Fluconazole, a cornerstone of antifungal therapy, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] The disruption of ergosterol production leads to increased membrane permeability and ultimately inhibits fungal growth.[1] However, the widespread use of fluconazole has led to the development of various resistance mechanisms in pathogenic fungi, such as Candida albicans. These mechanisms include the overexpression of efflux pumps that actively remove the drug from the cell, alterations in the target enzyme, and the development of compensatory metabolic pathways.[4][5][6][7] This escalating resistance necessitates the discovery and development of novel antifungal agents with alternative mechanisms of action.

2,7-Diazaspiro[4.5]decane Derivatives: A New Frontier in Antifungal Research

Recent research has highlighted the potential of spiro-heterocyclic compounds as a source of novel antimicrobial agents.[8][9][10][11][12] Among these, derivatives of the 2,7-Diazaspiro[4.5]decane scaffold have demonstrated significant biological activities. A closely related series of compounds, 2,8-diazaspiro[4.5]decan-1-one derivatives, have been synthesized and evaluated for their antifungal properties, with some exhibiting potent activity, in some cases superior to that of fluconazole.[13] These compounds are of particular interest as they may act on different cellular targets, such as chitin synthase, an enzyme responsible for the synthesis of chitin, a key component of the fungal cell wall that is absent in humans.[14]

Comparative Antifungal Efficacy

The antifungal activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. Studies have shown that certain 2,8-diazaspiro[4.5]decan-1-one derivatives exhibit highly promising MIC values against clinically relevant fungal pathogens.

CompoundFungal StrainMIC (mmol/L)Reference
Derivative 4d Candida albicans (ATCC 90023)0.04[13]
Fluconazole Candida albicans (ATCC 90023)0.104[13]
Polyoxin B Candida albicans (ATCC 90023)0.129[13]
Derivative 4j Aspergillus fumigatus0.08[13]
Derivative 4r Aspergillus fumigatus0.08[13]

As illustrated in the table, derivative 4d demonstrated a significantly lower MIC against Candida albicans compared to both fluconazole and polyoxin B, a known chitin synthase inhibitor.[13] This suggests that this class of compounds may possess a potent fungicidal or fungistatic activity that warrants further investigation.

Experimental Protocols for Antifungal Efficacy Evaluation

To ensure the reproducibility and validity of antifungal susceptibility testing, standardized methodologies are crucial. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are fundamental for evaluating and comparing the efficacy of novel antifungal candidates.[15][16]

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[17][18][19][20]

Principle: This assay involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period.

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 30-35°C.[19]

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute the suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).[21]

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the broth medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.[21]

  • Reading and Interpretation:

    • Visually inspect the plates for fungal growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a standardized inoculum ensures that the results are consistent and comparable across different experiments and laboratories.[21]

  • RPMI-1640 Medium: This medium is widely recommended for antifungal susceptibility testing as it is well-defined and supports the growth of most clinically relevant fungi.

  • Incubation Conditions: The specified temperature and duration of incubation are optimal for the growth of the target fungi and allow for clear determination of the MIC.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture (Sabouraud Dextrose Agar) B Inoculum Standardization (0.5 McFarland) A->B E Inoculation of Microtiter Plate B->E C Drug Stock Solution D Serial Dilutions (96-well plate) C->D D->E F Incubation (35°C, 24-48h) E->F G Visual Reading of Growth F->G H MIC Determination G->H

Caption: Workflow for MIC determination using the broth microdilution method.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent, specifically whether it is fungicidal (kills the fungus) or fungistatic (inhibits its growth).[22][23][24][25]

Principle: A standardized fungal inoculum is exposed to a specific concentration of the test compound over time. At various time points, aliquots are removed, and the number of viable fungal cells (CFU/mL) is determined by plating on agar.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a standardized fungal inoculum as described for the broth microdilution assay.

    • Prepare tubes containing the broth medium with the test compound at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without the drug.

  • Inoculation and Sampling:

    • Inoculate each tube with the fungal suspension.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[23]

  • Quantification of Viable Cells:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates until colonies are visible, then count the number of colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each drug concentration.

    • A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is a <3-log10 reduction.[23]

Causality Behind Experimental Choices:

  • Multiple MIC Concentrations: Testing at different multiples of the MIC helps to understand the concentration-dependent activity of the compound.

  • Time-Course Sampling: Regular sampling provides a dynamic view of the antifungal effect over time.[22]

  • Viable Plate Counts: This method ensures that only living fungal cells are quantified, providing a true measure of the killing activity.

Checkerboard Assay for Synergy Analysis

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.[26][27][28][29]

Principle: This assay is a two-dimensional broth microdilution experiment where serial dilutions of two compounds are tested in all possible combinations.

Step-by-Step Protocol:

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of all possible concentration combinations.

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized fungal suspension as previously described.

    • Incubate under the same conditions as the MIC assay.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation of FICI:

      • Synergy: FICI ≤ 0.5

      • No interaction: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0[30]

Causality Behind Experimental Choices:

  • Two-Dimensional Dilution Matrix: This setup allows for a comprehensive evaluation of all possible interactions between the two compounds at various concentrations.

  • FICI Calculation: The FICI provides a quantitative measure of the interaction, allowing for a standardized interpretation of the results.[27]

Proposed Mechanism of Action and Signaling Pathways

Fluconazole's mechanism of action is well-established, targeting the ergosterol biosynthesis pathway.[1][2][3] The proposed mechanism for some 2,8-diazaspiro[4.5]decan-1-one derivatives is the inhibition of chitin synthase, which would represent a novel and advantageous mode of action.[13][14]

Antifungal_Mechanisms cluster_fluconazole Fluconazole Mechanism cluster_spiro Proposed Spiro Derivative Mechanism A Lanosterol B Lanosterol 14-α-demethylase A->B Catalyzes C Ergosterol B->C Synthesis of D Disrupted Fungal Cell Membrane C->D Essential for Fluconazole Fluconazole Fluconazole->B Inhibits E UDP-N-acetylglucosamine F Chitin Synthase E->F Substrate for G Chitin F->G Synthesizes H Defective Fungal Cell Wall G->H Key component of Spiro Diazaspiro Derivative Spiro->F Inhibits

Caption: Comparison of the mechanisms of action of fluconazole and the proposed mechanism for diazaspiro derivatives.

Conclusion and Future Directions

The data presented in this guide strongly suggest that 2,7-Diazaspiro[4.5]decane derivatives and their close analogs represent a promising new class of antifungal agents. Their potential to act on novel cellular targets, such as chitin synthase, could provide a much-needed solution to the growing problem of fluconazole resistance. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of these compounds. The detailed protocols provided herein offer a robust framework for the continued investigation and development of this exciting new area of antifungal drug discovery.

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Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Diazaspiro[4.5]decane dihydrochloride
Reactant of Route 2
2,7-Diazaspiro[4.5]decane dihydrochloride
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